molecular formula C8H9N5O B116762 6,7-Dimethylpterin CAS No. 611-55-2

6,7-Dimethylpterin

Cat. No.: B116762
CAS No.: 611-55-2
M. Wt: 191.19 g/mol
InChI Key: ZKWZUPPXTCQQJL-UHFFFAOYSA-N
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Description

2-Amino-6,7-dimethylpteridin-4-ol hydrate is a chemical compound supplied for research and development purposes. This pteridine derivative is provided as a hydrate and has a molecular formula of C8H11N5O2 and a molecular weight of 209.21 g/mol . Pteridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and are studied for their diverse biological activities. While the specific research applications for this compound are not fully detailed in the available literature, related pyridine and pteridine scaffolds are extensively investigated as potential inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative disease research . Furthermore, such heterocyclic compounds often serve as valuable ligands in coordination chemistry, forming complexes with various metal ions that are explored for their physicochemical properties and potential biological applications, including antioxidant and antimicrobial activity . Researchers value this compound for its potential as a building block in synthetic chemistry or as a candidate for screening in various biological assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6,7-dimethyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWZUPPXTCQQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)NC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10209986
Record name 2-Amino-6,7-dimethylpteridin-4-ol
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Molecular Weight

191.19 g/mol
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CAS No.

611-55-2
Record name 6,7-Dimethylpterin
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Record name 6,7-Dimethylpterin
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Record name 6,7-Dimethylpterin
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Record name 2-Amino-6,7-dimethylpteridin-4-ol
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Record name 2-amino-6,7-dimethylpteridin-4-ol
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Record name 6,7-DIMETHYLPTERIN
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Foundational & Exploratory

An In-Depth Technical Guide to 6,7-Dimethylpterin: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethylpterin, a member of the pteridine class of heterocyclic compounds, has garnered increasing interest within the scientific community due to its association with various biological processes, most notably its potential as a biomarker for certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological roles of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a curated summary of its quantitative properties. Furthermore, this document explores its relevance in biological signaling, offering insights for researchers in medicinal chemistry, diagnostics, and drug development.

Chemical Structure and Identification

This compound is a substituted pterin, featuring a bicyclic pyrazine and pyrimidine ring system. The systematic IUPAC name for this compound is 2-amino-6,7-dimethyl-4(3H)-pteridinone .[1] Its structure is characterized by two methyl groups at positions 6 and 7 of the pteridine core.

IdentifierValue
IUPAC Name 2-amino-6,7-dimethyl-4(3H)-pteridinone[1]
Synonyms NSC 31671[1]
CAS Number 611-55-2[1]
Molecular Formula C₈H₉N₅O[1]
SMILES O=C1N=C(N)N=C2NC(C)=C(C)N=C21
InChI Key ZKWZUPPXTCQQJL-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValue
Molecular Weight 191.19 g/mol
Appearance Crystalline solid
Melting Point >260 °C
Solubility Slightly soluble in chloroform and DMSO
UV Absorption Maxima (λmax) 218, 275, 345 nm
pKa Data not available

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a substituted pyrimidine with a dicarbonyl compound. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride

  • Diacetyl

  • Sodium acetate (NaOAc)

  • 7 N Sodium hydroxide (NaOH)

  • Activated charcoal

  • Acetic acid

  • Water

  • 2 L round bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Vacuum desiccator with NaOH

Procedure:

  • Reaction Setup: In a 2 L round bottom flask, dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water.

  • Addition of Reagents: Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form. After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.

  • Reflux: After 30 minutes, place the flask in a heating mantle and fit it with a reflux condenser. Reflux the solution for 1 hour.

  • Cooling and Initial Precipitation: Remove the heating mantle and allow the solution to cool overnight.

  • Filtration and Washing: Filter the precipitated raw this compound and wash the filter cake with 150 ml of water.

  • Drying: Dry the crude product in a vacuum desiccator over NaOH to yield approximately 16.0 g of raw this compound.

  • Recrystallization:

    • Dissolve 10 g of the raw this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH. The pH of the solution must be above 12.2.

    • Add 10 g of activated charcoal and stir the mixture for 30 minutes.

    • Filter the mixture through a very fine filter.

    • To the filtrate, slowly add diluted acetic acid with vigorous stirring until a pH of 6.0 is reached.

    • To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.

  • Final Product Collection: Filter the purified this compound, wash the filter cake with 700 ml of water, and dry it in a vacuum desiccator over NaOH to yield approximately 7.1 g of pure this compound.

G pyrimidine 2,4,5-triamino-6- hydroxypyrimidine dihydrochloride intermediate Yellow Precipitate pyrimidine->intermediate diacetyl Diacetyl diacetyl->intermediate reflux Reflux (1 hr) intermediate->reflux Add NaOAc naoac NaOAc Solution raw_product Raw this compound reflux->raw_product Cooling & Filtration recrystallization Recrystallization raw_product->recrystallization pure_product Pure this compound recrystallization->pure_product Filtration & Drying

Caption: Synthetic workflow for this compound.

Biological Significance and Signaling Pathways

This compound has been identified in human urine and A549 lung cancer cells. It is considered one of twelve key pteridine cancer biomarkers. While the precise signaling pathways involving this compound in mammalian cells are still under investigation, the broader class of pterins is known to play crucial roles in various biological processes.

Pterins are precursors to essential cofactors, such as tetrahydrobiopterin (BH4), which is involved in the synthesis of neurotransmitters and nitric oxide. In some bacteria, a pterin-dependent signaling pathway has been identified that regulates the activity of diguanylate cyclase-phosphodiesterase, an enzyme controlling surface attachment and biofilm formation. This pathway highlights a potential mechanism by which pterins can act as signaling molecules.

Below is a generalized representation of a pterin-dependent signaling pathway, based on the bacterial model, which may provide a framework for understanding the potential roles of this compound in cellular regulation.

G Pterin_precursor Pterin Precursor PruA Pteridine Reductase (e.g., PruA) Pterin_precursor->PruA Pterin_product Reduced Pterin (e.g., H4MPt) PruA->Pterin_product PruR Pterin-Binding Protein (e.g., PruR) Pterin_product->PruR Binds DcpA Diguanylate Cyclase- Phosphodiesterase (DcpA) PruR->DcpA Regulates c_di_GMP c-di-GMP DcpA->c_di_GMP Degrades Biofilm Biofilm Formation c_di_GMP->Biofilm Inhibits

Caption: A generalized pterin-dependent signaling pathway.

Analytical Methodologies

The detection and quantification of this compound in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis of Pterins in Urine

This protocol provides a general guideline for the analysis of pterins, including this compound, in urine samples.

Materials and Instrumentation:

  • Urine samples

  • This compound standard

  • Internal standard (e.g., this compound-d6)

  • Manganese dioxide (MnO₂) for oxidation

  • Methanol

  • Formic acid

  • Ammonium formate

  • HPLC system with a suitable column (e.g., LUNA amino column)

  • Tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • To a urine sample, add a known amount of the internal standard.

    • Perform an oxidation step using MnO₂ to convert reduced pterins to their oxidized forms.

    • Filter the sample to remove particulates.

    • Dilute the sample with the initial mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample onto the HPLC system.

    • Use a mobile phase gradient suitable for the separation of pterins. For example, a gradient of acetonitrile and an aqueous buffer containing formic acid and ammonium formate.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

G Urine_sample Urine Sample Add_IS Add Internal Standard Urine_sample->Add_IS Oxidation Oxidation (MnO₂) Add_IS->Oxidation Filtration Filtration Oxidation->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC Separation Dilution->HPLC MSMS MS/MS Detection HPLC->MSMS Data_analysis Data Analysis MSMS->Data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

This compound is a pteridine of significant biological interest, particularly in the context of cancer research where it serves as a potential biomarker. Its chemical synthesis is well-established, and robust analytical methods exist for its detection. While its precise role in mammalian signaling pathways is an active area of research, the established functions of other pterins suggest that this compound may be involved in important cellular regulatory processes. Further investigation into its mechanism of action could unveil novel diagnostic and therapeutic opportunities. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

6,7-Dimethylpterin: A Technical Guide on Its Putative Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridines are a class of heterocyclic compounds integral to numerous biological processes. While the metabolic roles of pterins like tetrahydrobiopterin (BH4) are well-documented, the specific function of 6,7-dimethylpterin remains less defined. This technical guide synthesizes the current understanding of this compound, focusing on its known presence in biological systems, its potential as a biomarker, and its relationship to the broader pteridine metabolic network. This document also provides detailed experimental protocols for the analysis of pteridines and visual diagrams to illustrate key pathways and workflows.

Introduction to Pteridine Metabolism

Pteridines are heterocyclic compounds that serve as crucial cofactors for a variety of enzymes and are involved in the biosynthesis of pigments.[1] The most extensively studied pterin is 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase.[2][3] The de novo biosynthesis of BH4 initiates from guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.[3]

While the metabolic pathways of many pterins are well-characterized, the specific role of this compound is not yet fully elucidated. It has been identified in human urine and in A549 lung carcinoma cells, suggesting it is a product of human metabolism.[4] Furthermore, it has been investigated as a potential biomarker for cancer.

The Putative Position of this compound in Pteridine Biosynthesis

The established de novo pathway for tetrahydrobiopterin (BH4) biosynthesis serves as a foundational framework for understanding the potential origin of other pteridine derivatives. This pathway begins with GTP and involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).

pteridine_biosynthesis cluster_unknown Hypothesized Origin GTP Guanosine Triphosphate (GTP) Dihydroneopterin_TP 7,8-Dihydroneopterin Triphosphate GTP->Dihydroneopterin_TP GTP Cyclohydrolase I Pyruvoyltetrahydropterin 6-Pyruvoyl- tetrahydropterin Dihydroneopterin_TP->Pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin Synthase Sepiapterin Sepiapterin Pyruvoyltetrahydropterin->Sepiapterin Sepiapterin Reductase Unknown_Intermediate Unknown Intermediate(s) Pyruvoyltetrahydropterin->Unknown_Intermediate Side Reaction? Tetrahydrobiopterin Tetrahydrobiopterin (BH4) Dihydrobiopterin 7,8-Dihydrobiopterin Sepiapterin->Dihydrobiopterin Dihydrobiopterin->Tetrahydrobiopterin Dihydrofolate Reductase Dimethylpterin This compound Unknown_Intermediate->Dimethylpterin Further Metabolism?

Figure 1. Established de novo tetrahydrobiopterin biosynthesis pathway with a hypothesized origin for this compound.

The precise enzymatic reactions leading to the formation of this compound are currently unknown. It is hypothesized that it may arise from a side reaction or a yet-to-be-characterized branch of the main pteridine biosynthetic pathway. The presence of methyl groups at both the 6 and 7 positions suggests a distinct synthetic route compared to other common pterins.

Known Biological Contexts of this compound

Presence in Biological Samples

This compound has been detected in human urine, indicating that it is an endogenous product of metabolism that is excreted. Its presence has also been confirmed in the A549 human lung carcinoma cell line.

Potential as a Cancer Biomarker

Several studies have explored the utility of urinary pteridine profiles as potential non-invasive biomarkers for the diagnosis of cancer. In this context, this compound is one of twelve pteridines considered as key potential cancer biomarkers. Elevated levels of certain pterins have been observed in patients with bladder cancer, although the specific diagnostic value of this compound is still under investigation.

Quantitative Data

Currently, there is a lack of extensive quantitative data specifically detailing the metabolic flux, enzyme kinetics, or physiological concentrations of this compound. The available data primarily relates to its use as an analytical standard or its detection in biomarker studies.

Experimental Protocols

The analysis of pteridines in biological samples requires sensitive and specific analytical techniques due to their low concentrations and potential for instability. The following are detailed protocols for the quantification of pteridines, which are applicable to the study of this compound.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This is a widely used method for the quantification of pteridines.

Sample Preparation (Urine):

  • Centrifuge the urine sample to remove particulate matter.

  • Acidify the supernatant with a strong acid (e.g., HCl) to stabilize the pteridines.

  • Perform an oxidation step, often with iodine in an acidic solution, to convert reduced pterins to their more stable and fluorescent oxidized forms.

  • Stop the oxidation reaction by adding a reducing agent, such as ascorbic acid.

  • Inject the processed sample into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An aqueous buffer (e.g., 15 mM phosphate buffer, pH 6.8) with a small percentage of an organic modifier like methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at approximately 350 nm and emission at 450 nm.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Urine_Sample Urine Sample Centrifuge Centrifugation Urine_Sample->Centrifuge Acidify Acidification Centrifuge->Acidify Oxidize Oxidation (Iodine) Acidify->Oxidize Reduce Reduction (Ascorbic Acid) Oxidize->Reduce HPLC HPLC System (C18 Column) Reduce->HPLC Fluorescence Fluorescence Detection (Ex: 350 nm, Em: 450 nm) HPLC->Fluorescence Data Data Acquisition and Quantification Fluorescence->Data

Figure 2. Experimental workflow for the analysis of pteridines in urine by HPLC with fluorescence detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of multiple pteridines.

Sample Preparation:

  • Add an internal standard, such as a stable isotope-labeled analog of the analyte, to the urine sample.

  • Perform a solid-phase extraction (SPE) or a simple protein precipitation step to clean up the sample.

  • Evaporate the eluate or supernatant to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 or HILIC column may be used depending on the specific pterins being analyzed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.

Conclusion and Future Directions

The role of this compound in metabolic pathways remains an area for further investigation. While its presence in biological fluids is confirmed and its potential as a biomarker is recognized, the specific enzymatic pathways responsible for its synthesis and its downstream biological functions are yet to be discovered. Future research should focus on:

  • Identifying the enzyme or enzymes responsible for the biosynthesis of this compound.

  • Determining if this compound can act as a cofactor or an inhibitor for any metabolic enzymes.

  • Elucidating the physiological and pathophysiological conditions that lead to altered levels of this compound.

A deeper understanding of the metabolism of this compound could provide new insights into the regulation of pteridine pathways and may lead to the development of novel diagnostic or therapeutic strategies.

References

6,7-Dimethylpterin: An In-depth Technical Guide for its Evaluation as a Cancer Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pteridines, a class of heterocyclic compounds, are increasingly being investigated as potential biomarkers for various pathological conditions, including cancer. Altered levels of pteridines, such as neopterin, have been linked to immune activation and oxidative stress, both of which are hallmarks of carcinogenesis. This technical guide focuses on a specific pteridine, 6,7-dimethylpterin, and its potential as a cancer biomarker. While research on this compound is not as extensive as for other pteridines like neopterin, emerging evidence suggests its relevance in oncology. This document provides a comprehensive overview of the current understanding of this compound, including its detection in biological samples, proposed metabolic pathways, and its potential role in cancer cell biology. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area.

Introduction to Pteridines and their Role in Cancer

Pteridines are nitrogen-containing heterocyclic compounds that are derivatives of pteridine. They are involved in various biological processes, acting as enzymatic cofactors, pigments, and signaling molecules. In humans, pteridines are synthesized from guanosine triphosphate (GTP) and are precursors for essential cofactors like tetrahydrobiopterin (BH4), which is crucial for the synthesis of nitric oxide and aromatic amino acid neurotransmitters.

In the context of cancer, the metabolism of pteridines is often dysregulated.[1][2] This dysregulation can be a consequence of the inflammatory and oxidative stress conditions that characterize the tumor microenvironment. The most studied pteridine biomarker in cancer is neopterin, which is a well-established indicator of cellular immune system activation.[3] Elevated neopterin levels have been associated with a poorer prognosis in various malignancies.[3] This guide, however, shifts the focus to the less-explored but potentially significant this compound.

This compound as a Potential Cancer Biomarker

This compound has been identified in biological fluids, and its presence in the context of cancer is an area of active investigation.[4] While one study on breast cancer cell lines suggested that this compound is not significantly metabolized, indicating it might be a terminal product of a metabolic pathway, its altered levels in cancer patients suggest a potential role as a biomarker.

Quantitative Data on this compound Levels

Quantitative analysis of this compound in biological samples is crucial for its validation as a biomarker. While extensive data across a wide range of cancers is still needed, some studies have begun to quantify its presence.

Table 1: Urinary Pteridine Levels in Cancer Patients vs. Healthy Controls

PteridineCancer Patients (Relative Levels)Healthy Controls (Relative Levels)Statistical SignificanceReference
This compoundNot specifiedNot specifiedNot specified
6-biopterinSignificantly HigherLowerp < 0.05
d-(+)-neopterinNot specifiedNot specifiedNot specified
6-hydroxymethylpterinSignificantly HigherLowerp < 0.05
PterinSignificantly HigherLowerp < 0.05
IsoxanthopterinSignificantly HigherLowerp < 0.05
XanthopterinSignificantly HigherLowerp < 0.05
Pterin-6-carboxylic acidNot specifiedNot specifiedNot specified

Note: This study analyzed eight pteridines but did not provide specific comparative values for this compound.

Further research is required to establish reference ranges for this compound in healthy individuals and to determine the extent of its alteration in various cancer types and stages.

Experimental Protocols for this compound Analysis

Accurate and reproducible quantification of this compound is essential for its clinical application. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and capillary electrophoresis (CE) are the most common and sensitive methods for pteridine analysis.

HPLC-MS/MS Method for Urinary Pteridine Quantification

This method allows for the simultaneous detection of multiple pteridines, including this compound, in urine samples.

Sample Preparation (Dilute-and-Shoot Method):

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet any precipitates.

  • Dilute the supernatant 1:10 (v/v) with the initial mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Chromatographic Conditions:

  • Column: Discovery RP Amide C16 column (15 cm × 4.6 mm, 5 µm)

  • Mobile Phase: 99:1 mixture of 0.1% v/v formic acid in water (A) and 0.1% v/v formic acid in acetonitrile (B) in isocratic mode.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions (Q-TOF):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 4000 V

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 65 V

  • Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS.

Workflow Diagram for HPLC-MS/MS Analysis of Urinary Pteridines

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis urine_sample Urine Sample vortex Vortex urine_sample->vortex centrifuge Centrifuge vortex->centrifuge dilute Dilute centrifuge->dilute filter Filter dilute->filter hplc HPLC Separation filter->hplc ms MS/MS Detection hplc->ms data_analysis Data Analysis ms->data_analysis CE_Workflow cluster_sample_prep Sample Preparation cluster_ce_analysis CE Analysis urine_sample Urine Sample dilution Dilution urine_sample->dilution oxidation Oxidation (Optional) dilution->oxidation injection Hydrodynamic Injection oxidation->injection separation Electrophoretic Separation injection->separation detection Fluorescence Detection separation->detection data_analysis Data Analysis detection->data_analysis Pteridine_Metabolism cluster_unknown Uncertain Pathway folic_acid Folic Acid dihydropteroate Dihydropteroate folic_acid->dihydropteroate Dihydropteroate synthase dihydrofolate Dihydrofolate dihydropteroate->dihydrofolate Dihydrofolate synthase tetrahydrofolate Tetrahydrofolate dihydrofolate->tetrahydrofolate Dihydrofolate reductase pterin Pterin tetrahydrofolate->pterin Potential Conversion isoxanthopterin Isoxanthopterin pterin->isoxanthopterin Xanthine oxidase 6_7_dimethylpterin This compound Apoptosis_Pathway pteridine Pteridine Derivative (e.g., 6-formylpterin) ros Increased Intracellular ROS (H2O2) pteridine->ros mitochondria Mitochondrial Membrane Potential Depolarization ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

An In-depth Technical Guide to 6,7-Dimethylpterin (CAS 611-55-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Dimethylpterin (CAS 611-55-2), a pteridine derivative of significant interest in biomedical research. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines methodologies for its quantification in biological matrices. Furthermore, it explores its biological relevance, particularly as a potential biomarker in cancer, and situates it within the broader context of pteridine metabolism. Visual diagrams are provided to illustrate key pathways and workflows, and all quantitative data is summarized for clarity.

Chemical and Physical Properties

This compound, also known as 2-amino-6,7-dimethyl-4(3H)-pteridinone, is a heterocyclic organic compound. Its fundamental properties are summarized in the tables below, compiled from various sources.[1][2][3][4][5]

Table 1: General and Physical Properties
PropertyValue
CAS Number 611-55-2
Molecular Formula C₈H₉N₅O
Molecular Weight 191.19 g/mol
Appearance Off-White to Brown Crystalline Solid
Melting Point >260 °C (>300 °C also reported)
Boiling Point 423.9 °C at 760 mmHg (Predicted)
Density 1.65 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform and DMSO. Slightly soluble in aqueous acid and slightly soluble in aqueous base (when heated).
Table 2: Spectroscopic Data
Spectroscopic PropertyValue
UV λmax 218, 275, 345 nm
Table 3: Chromatographic and Other Properties
PropertyValue
XLogP3 -0.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Topological Polar Surface Area 93.3 Ų

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 2,4,5-triamino-6-hydroxypyrimidine with diacetyl (2,3-butanedione).

Logical Flow of Synthesis

G Logical Workflow for this compound Synthesis A 2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride C Condensation Reaction (in Water) A->C B Diacetyl (2,3-Butanedione) B->C D Precipitation of crude This compound C->D Forms yellow precipitate E Recrystallization (using NaOH and Acetic Acid) D->E Purification F Purified this compound E->F

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from Schircks Laboratories.

Materials:

  • 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride

  • Diacetyl (2,3-butanedione)

  • Sodium acetate (NaOAc)

  • 7 N Sodium hydroxide (NaOH)

  • Diluted acetic acid

  • Activated charcoal

  • Water

Procedure:

  • Reaction Setup: In a 2 L round bottom flask, dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water.

  • Addition of Diacetyl: Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form.

  • Buffering: After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.

  • Reflux: After 30 minutes, place the flask in a heating mantle, install a reflux condenser, and reflux the solution for 1 hour.

  • Crystallization (Crude Product): Remove the heating mantle and allow the solution to cool overnight. Filter the precipitated crude this compound and rinse the filter cake with 150 ml of water. Dry in a vacuum desiccator over NaOH.

  • Recrystallization:

    • Dissolve 10 g of the crude this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH. Ensure the pH is above 12.2.

    • Add 10 g of activated charcoal and stir the mixture for 30 minutes.

    • Filter the mixture through a very fine filter.

    • Slowly add diluted acetic acid to the filtrate while stirring vigorously until a pH of 6.0 is reached.

    • To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.

  • Final Product Collection: Filter the precipitated pure this compound, rinse the filter cake with 700 ml of water, and dry in a vacuum desiccator over NaOH.

Biological Significance and Role in Signaling

Pteridines are a class of heterocyclic compounds that are precursors to essential cofactors and are involved in various biological processes. While a specific signaling pathway directly initiated by this compound is not well-defined in the current literature, its presence in biological fluids like urine is often associated with certain pathological states, including cancer. It is considered a potential biomarker for non-invasive cancer diagnosis.

The broader pteridine metabolic pathway, which originates from guanosine triphosphate (GTP), leads to the synthesis of vital compounds like tetrahydrobiopterin (BH4). BH4 is a critical cofactor for several enzymes, including aromatic amino acid hydroxylases (involved in neurotransmitter synthesis) and nitric oxide synthases. Elevated levels of certain pteridines, including neopterin and biopterin, are observed in conditions with increased immune activation and cellular proliferation, such as cancer. This compound is likely a metabolite within this complex network, and its altered excretion may reflect dysregulation of these pathways.

Pteridine Biosynthesis Pathway

G General Pteridine Biosynthesis Pathway GTP Guanosine Triphosphate (GTP) DHNP 7,8-Dihydroneopterin Triphosphate GTP->DHNP GTP Cyclohydrolase I PPH4 6-Pyruvoyltetrahydropterin DHNP->PPH4 6-Pyruvoyltetrahydropterin Synthase BH4 Tetrahydrobiopterin (BH4) PPH4->BH4 Sepiapterin Reductase Sepiapterin Sepiapterin PPH4->Sepiapterin Biopterin Biopterin Sepiapterin->Biopterin Pterin Pterin Biopterin->Pterin Dimethylpterin This compound (Metabolite) Pterin->Dimethylpterin Potential Metabolic Route G General Workflow for this compound Analysis A Urine Sample Collection B Sample Preparation (e.g., Dilution, Filtration, Addition of Internal Standard) A->B C HPLC Separation (Reversed-Phase or HILIC) B->C D Mass Spectrometry Detection (ESI-MS/MS) C->D E Data Analysis and Quantification D->E

References

molecular weight and formula of 6,7-Dimethylpterin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6,7-Dimethylpterin

Introduction

This compound is a pteridine derivative that has garnered interest within the scientific community, particularly for its potential role as a biomarker in the non-invasive diagnosis of cancer.[1] Pteridines are heterocyclic compounds that are involved in various metabolic pathways, and alterations in their urinary levels have been associated with cellular metabolic changes, such as those occurring in cancer.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Core Data

A summary of the key quantitative and qualitative data for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₈H₉N₅O[1][2]
Molecular Weight 191.19 g/mol [1]
Synonyms 2-amino-6,7-dimethyl-4(3H)-pteridinone, NSC 31671
CAS Number 611-55-2
Appearance Crystalline solid
Melting Point >260 °C
Solubility Slightly soluble in Chloroform and DMSO
Biological Context Found in A549 cells and human urine

Synthesis of this compound

A detailed experimental protocol for the synthesis and purification of this compound is outlined below.

Experimental Protocol: Synthesis and Recrystallization

Materials:

  • 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride

  • Diacetyl

  • Sodium acetate (NaOAc)

  • 7 N Sodium hydroxide (NaOH)

  • Activated charcoal

  • Diluted acetic acid

  • Water

  • 2 L round-bottom flask

  • Reflux condenser

  • Heating hood

  • Filter paper

  • Vacuum desiccator

Procedure:

  • Initial Reaction: Dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water in a 2 L round-bottom flask.

  • Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form.

  • After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.

  • After an additional 30 minutes, place the flask in a heating hood and attach a reflux condenser.

  • Reflux the solution for 1 hour.

  • Remove the heat and allow the solution to cool overnight.

  • Purification of Raw Product: Filter the precipitated raw this compound and wash the filter cake with 150 ml of water.

  • Dry the raw product in a vacuum desiccator over NaOH.

  • Recrystallization: Dissolve 10 g of the raw this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH to achieve a pH above 12.2.

  • Add 10 g of activated charcoal and stir the mixture for 30 minutes.

  • Filter the mixture through a very fine filter without rinsing.

  • Precipitation of Pure Product: Slowly add diluted acetic acid to the filtrate while stirring vigorously until a pH of 6.0 is reached.

  • To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.

  • Filter the purified this compound, wash the filter cake with 700 ml of water, and dry it in a vacuum desiccator over NaOH.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Dissolve 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride add_diacetyl Add diacetyl start->add_diacetyl add_naoac Add NaOAc solution add_diacetyl->add_naoac reflux Reflux for 1 hour add_naoac->reflux cool Cool overnight reflux->cool filter_raw Filter and wash raw product cool->filter_raw dry_raw Dry raw product filter_raw->dry_raw dissolve_raw Dissolve raw product in NaOH (pH > 12.2) dry_raw->dissolve_raw Proceed to Purification add_charcoal Add activated charcoal and stir dissolve_raw->add_charcoal filter_charcoal Filter mixture add_charcoal->filter_charcoal precipitate Precipitate with acetic acid (pH 6.0) filter_charcoal->precipitate reflux_cool Reflux and cool overnight precipitate->reflux_cool filter_pure Filter and wash pure product reflux_cool->filter_pure dry_pure Dry pure this compound filter_pure->dry_pure

Caption: Synthesis and purification workflow for this compound.

Analytical Methodology

The quantification of this compound, particularly in biological samples like urine, is crucial for its evaluation as a biomarker. High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) is a robust method for this purpose.

Experimental Protocol: Analysis of this compound in Urine

Instrumentation:

  • Agilent 1290 Infinity II Series HPLC system or equivalent.

  • Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).

  • Reversed-phase C18 column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).

Reagents:

  • This compound standard.

  • Formic acid (0.1%).

  • Acetonitrile (ACN).

  • Internal standard (e.g., 7-methylpterin).

Procedure:

  • Sample Preparation: A "dilute-and-shoot" method can be employed for urine samples. Dilute the urine sample with the mobile phase to an appropriate concentration.

  • Chromatographic Separation:

    • Use a reversed-phase C18 column.

    • Employ a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • An isocratic elution may be used, though a gradient might be necessary to resolve multiple pteridines. For instance, initial conditions could be 85-100% Solvent A.

  • Mass Spectrometry Detection:

    • Utilize positive electrospray ionization (ESI) mode.

    • Monitor for the protonated molecule [M+H]⁺ of this compound.

    • Quantification is based on the peak areas from the extracted ion chromatogram (EIC) for each compound.

Biological Significance and Application

This compound is one of several pteridines that have been investigated as potential biomarkers for the non-invasive diagnosis of cancer. Studies have shown that the levels of certain pteridines, including this compound, can be altered in the urine of cancer patients compared to healthy individuals. This is believed to reflect changes in cellular metabolism associated with malignancy.

G cluster_workflow Biomarker Discovery and Validation Workflow patient Patient Cohort (Cancer Patients and Healthy Controls) sample Urine Sample Collection patient->sample analysis Pteridine Profiling (HPLC-Q-TOF-MS) sample->analysis quantify Quantify this compound Levels analysis->quantify stats Statistical Analysis (Comparison between groups) quantify->stats result Elevated this compound associated with cancer diagnosis stats->result

Caption: Workflow for the validation of this compound as a cancer biomarker.

Conclusion

This compound is a pteridine with significant potential as a non-invasive biomarker for cancer. The synthesis and analytical methods described provide a foundation for further research into its clinical utility. Future studies should focus on larger patient cohorts to validate its diagnostic and prognostic value and to explore its specific role in the metabolic pathways of cancer cells.

References

6,7-Dimethylpterin in Human Urine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,7-dimethylpterin in human urine, focusing on its analysis, potential biosynthesis, and clinical significance. The information is intended to support research and development efforts in diagnostics and therapeutics.

Introduction

Pteridines are a class of heterocyclic compounds derived from a pyrazine[2,3-d]pyrimidine ring system. They are involved in numerous biological processes, serving as cofactors for various enzymes and as signaling molecules. One such pteridine, this compound, has been identified in human urine and is gaining attention as a potential biomarker for certain pathological conditions, particularly cancer.[1] This guide details the current understanding of this compound in a clinical context, with a focus on analytical methodologies for its quantification in urine samples.

Quantitative Data

The concentration of this compound in human urine can vary depending on the physiological or pathological state of the individual. Below are tables summarizing available quantitative data.

Table 1: Urinary Concentration of this compound in Healthy Individuals and Cancer Patients

PopulationAnalyteMean Concentration (µM)Standard Deviation (µM)Notes
Healthy Individuals (n=5)This compound0.59-Concentrations ranged from not detected to 0.82 µM.
Cancer Patients (n=5)This compound1.00-Concentrations ranged from not detected to 1.80 µM.

Data extracted from a study utilizing Capillary Electrophoresis with LED-Induced Fluorescence Detection. The difference in mean concentrations between the two groups was not reported as statistically significant in this small cohort.

Biosynthesis and Metabolism

The complete biosynthetic pathway of this compound in humans has not been fully elucidated. However, it is understood to be part of the general pteridine biosynthesis pathway, which originates from guanosine triphosphate (GTP).

The initial and rate-limiting step in pteridine biosynthesis is the conversion of GTP to 7,8-dihydroneopterin triphosphate, a reaction catalyzed by the enzyme GTP cyclohydrolase I. This is followed by a series of enzymatic reactions to produce various pteridine derivatives. While the specific enzymes responsible for the addition of two methyl groups at the 6 and 7 positions of the pterin ring to form this compound in humans are not definitively known, the general pathway provides a framework for its potential origin. In some organisms, the biosynthesis of a related compound, 6,7-dimethyl-8-ribityllumazine (a precursor to riboflavin), involves specific synthases that utilize precursors derived from GTP.[2]

Pteridine_Biosynthesis GTP Guanosine Triphosphate (GTP) DHNP_TP 7,8-Dihydroneopterin Triphosphate GTP->DHNP_TP GTP Cyclohydrolase I Pyruvoyl_Pterin 6-Pyruvoyl- tetrahydropterin DHNP_TP->Pyruvoyl_Pterin 6-Pyruvoyl-tetrahydropterin Synthase Unknown_Intermediate Putative Intermediates DHNP_TP->Unknown_Intermediate Unknown Enzymes Tetrahydrobiopterin Tetrahydrobiopterin (BH4) Pyruvoyl_Pterin->Tetrahydrobiopterin Sepiapterin Reductase Dimethylpterin This compound Unknown_Intermediate->Dimethylpterin

General Pteridine Biosynthesis Pathway.

Clinical Significance

Several pteridines have been investigated as potential biomarkers for various diseases due to their roles in cellular metabolism and immune responses. Elevated levels of certain urinary pteridines have been observed in patients with different types of cancer, including bladder cancer.[2] this compound is specifically listed as one of twelve key pteridine cancer biomarkers.[1]

While the exact mechanism is not fully understood, the increased concentration of pteridines in cancer patients may reflect an activated immune response or alterations in metabolic pathways within cancer cells. Further research is needed to establish the specific role of this compound in cancer pathogenesis and its utility as a diagnostic or prognostic marker.

Experimental Protocols

Accurate quantification of this compound in urine is crucial for its evaluation as a clinical biomarker. Several analytical methods have been employed, with High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) being a highly sensitive and specific technique.

Protocol 1: Analysis of this compound in Human Urine by LC-MS/MS

This protocol is a representative method for the quantification of pterins in urine.

1. Sample Preparation (Dilute-and-Shoot)

  • Objective: To prepare the urine sample for analysis by removing potential interferences and ensuring compatibility with the analytical system.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet cellular debris and precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered urine 1:10 (v/v) with the initial mobile phase (e.g., 85% acetonitrile with 0.1% formic acid and 15% aqueous 10 mM ammonium formate with 0.1% formic acid).

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte) to the diluted sample to correct for matrix effects and variations in instrument response. This compound itself has also been used as an internal standard for the analysis of other pterins.

2. Chromatographic Separation (HPLC)

  • Objective: To separate this compound from other components in the urine sample.

  • Instrumentation: A high-performance liquid chromatography system.

  • Column: LUNA amino column (e.g., 2 x 150 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile with 0.1% formic acid.

    • Solvent B: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Gradient: Isocratic elution with 85% Solvent A and 15% Solvent B.

  • Flow Rate: 400 µL/min.

  • Injection Volume: 10 µL.

3. Detection (Tandem Mass Spectrometry - MS/MS)

  • Objective: To detect and quantify this compound with high specificity and sensitivity.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For example, a potential transition for this compound could be based on its molecular weight.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Filtration Filtration Centrifugation->Filtration Dilution Dilution & Internal Standard Addition Filtration->Dilution HPLC HPLC Separation Dilution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Analytical Workflow for Urine Pteridine Analysis.

Conclusion

This compound is an endogenous compound found in human urine that holds promise as a biomarker, particularly in the context of cancer. While its specific biosynthetic pathway in humans requires further investigation, robust analytical methods for its quantification are available. This guide provides a foundation for researchers and clinicians interested in exploring the role of this compound in health and disease. Future studies should focus on elucidating its precise metabolic origin, its functional role in signaling pathways, and its validation as a clinical biomarker in larger patient cohorts.

References

The Role of Pteridines in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridines are a class of heterocyclic compounds that play pivotal roles in a myriad of cellular processes, functioning as essential enzyme cofactors, signaling molecules, and pigments. This technical guide provides an in-depth exploration of the core functions of pteridines, with a particular focus on tetrahydrobiopterin (BH4) and its derivatives. It covers their biosynthesis, their critical role as cofactors for aromatic amino acid hydroxylases and nitric oxide synthases, and their involvement in the immune response and various pathological states. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways to aid researchers, scientists, and professionals in the field of drug development.

Introduction to Pteridines

Pteridines are nitrogen-containing bicyclic heterocyclic compounds that are fundamental to a wide range of biological functions.[1] Their diverse roles stem from their ability to exist in different redox states, enabling them to participate in critical electron transfer reactions.[2] The most biologically significant pteridine is 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an indispensable cofactor for several key enzymes.[3] Deficiencies or dysregulation of pteridine metabolism are implicated in a variety of diseases, including neurological disorders, cardiovascular diseases, and inflammatory conditions.[4][5]

Pteridine Biosynthesis: De Novo and Salvage Pathways

The intracellular concentration of BH4 is tightly regulated through three main pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.

De Novo Biosynthesis of Tetrahydrobiopterin (BH4)

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.

  • GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin triphosphate.

  • 6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

  • Sepiapterin reductase (SPR): In the final step, sepiapterin reductase reduces 6-pyruvoyltetrahydropterin to BH4.

G_1 De Novo Biosynthesis of Tetrahydrobiopterin (BH4) GTP GTP DHNTP 7,8-Dihydroneopterin Triphosphate GTP->DHNTP GTP Cyclohydrolase I (GCH1) PTP 6-Pyruvoyltetrahydropterin DHNTP->PTP 6-Pyruvoyltetrahydropterin Synthase (PTPS) BH4 Tetrahydrobiopterin (BH4) PTP->BH4 Sepiapterin Reductase (SPR)

De Novo BH4 Biosynthesis Pathway

The Pteridine Salvage Pathway

The salvage pathway provides an alternative route for BH4 synthesis, utilizing sepiapterin as a precursor. This pathway is particularly important in tissues where the de novo pathway may be limited.

  • Sepiapterin Reductase (SPR): Sepiapterin is reduced to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase.

  • Dihydrofolate Reductase (DHFR): BH2 is then reduced to BH4 by dihydrofolate reductase.

G_2 Pteridine Salvage Pathway Sepiapterin Sepiapterin BH2 7,8-Dihydrobiopterin (BH2) Sepiapterin->BH2 Sepiapterin Reductase (SPR) BH4 Tetrahydrobiopterin (BH4) BH2->BH4 Dihydrofolate Reductase (DHFR)

Pteridine Salvage Pathway

Pteridines as Essential Enzyme Cofactors

Tetrahydrobiopterin is a crucial cofactor for several vital enzymes, including the aromatic amino acid hydroxylases and nitric oxide synthases.

Aromatic Amino Acid Hydroxylases

BH4 is an essential cofactor for the following hydroxylases involved in neurotransmitter synthesis:

  • Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine.

  • Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).

  • Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.

G_3 Role of BH4 in Neurotransmitter Synthesis cluster_phe Phenylalanine Metabolism cluster_tyr Catecholamine Synthesis cluster_trp Serotonin Synthesis Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH Tyrosine2 Tyrosine L_DOPA L-DOPA Tyrosine2->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH Serotonin Serotonin Five_HTP->Serotonin BH4 BH4 BH2 qBH2 BH4->BH2 PAH_node PAH BH4->PAH_node TH_node TH BH4->TH_node TPH_node TPH BH4->TPH_node BH2->BH4 DHPR PAH_node->BH2 TH_node->BH2 TPH_node->BH2

BH4 as a Cofactor for Aromatic Amino Acid Hydroxylases

Nitric Oxide Synthases (NOS)

BH4 is an absolute requirement for all three isoforms of nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. In the absence of sufficient BH4, NOS becomes "uncoupled" and produces superoxide radicals instead of NO, leading to oxidative stress.

G_4 Role of BH4 in Nitric Oxide Synthesis cluster_coupled Coupled NOS cluster_uncoupled Uncoupled NOS Arginine_c L-Arginine Citrulline_c L-Citrulline Arginine_c->Citrulline_c NOS NO Nitric Oxide (NO) Arginine_u L-Arginine Superoxide Superoxide (O2-) Arginine_u->Superoxide NOS BH4 BH4 BH4->Arginine_c Sufficient BH2 BH2 BH2->Arginine_u Deficient

BH4-Dependent Coupling of Nitric Oxide Synthase

Pteridines in the Immune Response

Pteridines, particularly neopterin, are important biomarkers of cellular immune activation.

Interferon-gamma and Neopterin Production

The pro-inflammatory cytokine interferon-gamma (IFN-γ), primarily released by activated T-lymphocytes, is a potent inducer of GCH1 in human macrophages and dendritic cells. This leads to the increased production of 7,8-dihydroneopterin, which is then oxidized to the stable and measurable compound, neopterin. Therefore, elevated levels of neopterin in biological fluids are indicative of an activated cellular immune system.

G_5 IFN-γ Induced Neopterin Production T_Cell Activated T-Cell IFN Interferon-gamma (IFN-γ) T_Cell->IFN Macrophage Macrophage / Dendritic Cell IFN->Macrophage GCH1 GTP Cyclohydrolase I (GCH1) Upregulation Macrophage->GCH1 GTP GTP DHN 7,8-Dihydroneopterin GTP->DHN GCH1 Neopterin Neopterin (Biomarker) DHN->Neopterin Oxidation

IFN-γ Signaling and Neopterin Production

Regulation of Pteridine Metabolism

The synthesis of BH4 is tightly controlled, primarily through feedback regulation of the rate-limiting enzyme, GCH1.

Feedback Inhibition of GTP Cyclohydrolase I

GCH1 activity is allosterically regulated by the GCH1 feedback regulatory protein (GFRP). In the presence of BH4, GFRP binds to GCH1 and inhibits its activity, thus preventing the overproduction of BH4. This inhibition can be reversed by phenylalanine, which competes with BH4 for binding to the GCH1-GFRP complex.

G_6 Feedback Regulation of GTP Cyclohydrolase I cluster_inhibition Inhibition cluster_activation Activation GCH1 GTP Cyclohydrolase I (GCH1) GCH1_GFRP_BH4 GCH1-GFRP-BH4 Complex (Inactive) GCH1->GCH1_GFRP_BH4 GCH1_GFRP_Phe GCH1-GFRP-Phe Complex (Active) GFRP GFRP GFRP->GCH1_GFRP_BH4 BH4 BH4 (End-product) BH4->GCH1_GFRP_BH4 Phe Phenylalanine Phe->GCH1_GFRP_BH4 Competes with BH4 Phe->GCH1_GFRP_Phe

Allosteric Regulation of GCH1 by GFRP, BH4, and Phenylalanine

Quantitative Data on Pteridine Levels

The concentrations of pteridines in biological fluids and tissues can vary significantly depending on the physiological or pathological state. The following tables summarize representative quantitative data.

Table 1: Pteridine Levels in Human Biological Fluids (Normal Ranges)

PteridineUrine (pmol/mg creatinine)Plasma/Serum (nmol/L)
Neopterin60182.26 - 7.1
Biopterin9104-
Xanthopterin6561-
Pterin1136-
Isoxanthopterin636-
Pterin-6-carboxylate483-
6-hydroxymethylpterin315-
Data compiled from multiple sources.

Table 2: Neopterin Levels in Disease States (Serum/Plasma)

ConditionNeopterin Concentration (nmol/L)Reference
Healthy Controls7.1 ± 2.2
Non-replicative HBV Carriers8.9 ± 4.3
Replicative HBV Carriers14.5 ± 10.0
Severe COVID-19 Patients16.57 ± 9.29
COVID-19 Patients (Fatal Outcome)> 53
Viral Lower Respiratory Tract Infection>10 (in 96% of patients)

Detailed Experimental Protocols

Accurate quantification of pteridines is crucial for research and clinical diagnostics. High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

General Workflow for Pteridine Analysis

G_7 General Workflow for Pteridine Analysis Sample Biological Sample (Urine, Plasma, Cells, Tissue) Extraction Pteridine Extraction Sample->Extraction Oxidation Oxidation (optional) (e.g., Iodine, MnO2) Extraction->Oxidation Analysis Chromatographic Separation (HPLC / LC) Oxidation->Analysis Detection Detection (Fluorescence / ECD / MS/MS) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

General workflow for the analysis of pteridines.

Protocol for Pteridine Extraction from Cultured Cells
  • Cell Culture: Grow cells to the desired confluency.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add a suitable lysis buffer (e.g., 0.1 M Tris, 0.3 M KCl, 2.5 mM EDTA, pH 7.8).

  • Homogenization: Homogenize the cell suspension by sonication or repeated freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the pteridines.

Protocol for HPLC with Fluorescence Detection of Pteridines in Urine

This protocol is for the analysis of total neopterin and biopterin after an oxidation step.

  • Sample Preparation:

    • Dilute urine sample with water (e.g., 1:10).

    • Add an oxidizing agent (e.g., acidic iodine solution) and incubate in the dark.

    • Stop the reaction by adding a reducing agent (e.g., ascorbic acid).

    • Filter the sample through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a phosphate buffer (e.g., 15 mM, pH 6.8) and an organic modifier like methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 350 nm, Emission at 450 nm.

  • Quantification:

    • Generate a standard curve with known concentrations of neopterin and biopterin.

    • Compare the peak areas of the samples to the standard curve to determine concentrations.

Protocol for GTP Cyclohydrolase I Activity Assay
  • Enzyme Extraction: Prepare cell or tissue lysates as described in section 7.2.

  • Reaction Mixture: In a microcentrifuge tube, combine the cell/tissue extract with a reaction buffer containing GTP (e.g., 10 mM final concentration).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour in the dark.

  • Oxidation: Stop the reaction and oxidize the product (7,8-dihydroneopterin triphosphate) to neopterin triphosphate by adding acidic iodine solution.

  • Reduction: Add ascorbic acid to reduce excess iodine.

  • HPLC Analysis: Analyze the formation of neopterin by HPLC with fluorescence detection as described in section 7.3. The amount of neopterin formed is proportional to the GCH1 activity.

Protocol for Sepiapterin Reductase Activity Assay
  • Enzyme Extraction: Prepare cell or tissue lysates as described in section 7.2.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 7.5), NADPH (e.g., 0.25 mM), and sepiapterin (e.g., 0.125 mM).

  • Enzyme Addition: Add the cell lysate to initiate the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 2 hours) in the dark.

  • Measurement: The activity of sepiapterin reductase can be determined by:

    • Spectrophotometrically: Measuring the decrease in absorbance of sepiapterin at 420 nm.

    • HPLC: Measuring the amount of biopterin produced after an oxidation step.

Protocol for Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This method measures the total nitric oxide produced by quantifying its stable end-products, nitrite and nitrate.

  • Sample Preparation: Prepare cell or tissue homogenates.

  • Reaction: Incubate the sample with a reaction mixture containing L-arginine and NADPH.

  • Nitrate Reduction: Add nitrate reductase to convert nitrate to nitrite.

  • Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This will form a colored azo compound with nitrite.

  • Measurement: Measure the absorbance of the colored product at 540 nm using a microplate reader.

  • Quantification: Determine the concentration of nitrite/nitrate from a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

Pteridines are integral to a remarkable array of cellular functions, from the synthesis of neurotransmitters to the modulation of the immune response. The central role of tetrahydrobiopterin as an enzyme cofactor underscores its importance in maintaining cellular homeostasis. The dysregulation of pteridine metabolism is a common feature in a variety of diseases, making these pathways attractive targets for therapeutic intervention. The analytical methods and protocols detailed in this guide provide a framework for the accurate quantification and study of pteridines, which is essential for advancing our understanding of their roles in health and disease and for the development of novel diagnostic and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for HPLC-Based Pteridine Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of pteridines in various biological matrices using High-Performance Liquid Chromatography (HPLC).

Introduction to Pteridine Analysis

Pteridines are a class of heterocyclic compounds that serve as crucial cofactors and biomarkers in numerous biological processes. Neopterin and biopterin are of particular clinical interest. Neopterin is a marker for cellular immune system activation, with elevated levels observed in infections, autoimmune diseases, and certain cancers.[1] Tetrahydrobiopterin (BH4), the reduced form of biopterin, is an essential cofactor for enzymes involved in the synthesis of neurotransmitters and nitric oxide.[1] The analysis of pteridines is challenging due to their low concentrations in biological fluids and the instability of their reduced forms (dihydro- and tetrahydro- derivatives), which are susceptible to oxidation.[1] HPLC is the preferred method for pteridine analysis, offering high sensitivity and the ability to separate various derivatives when coupled with appropriate detection techniques like fluorescence, electrochemical, or mass spectrometry.[1][2]

Core Analytical Strategies

Two primary strategies are employed for the HPLC analysis of pteridines to address the instability of the reduced forms:

  • Indirect Analysis via Chemical Oxidation: This common approach, especially with fluorescence detection, involves the chemical oxidation of unstable, non-fluorescent reduced pteridines to their stable and highly fluorescent aromatic forms before injection. This method allows for the quantification of "total neopterin" and "total biopterin."

  • Direct Analysis of Redox Forms: This strategy aims to quantify individual pteridines in their native oxidation states. It requires careful sample handling with antioxidants to prevent degradation and is typically paired with highly sensitive detection methods like sequential electrochemical and fluorescence detection.

Data Presentation: Quantitative HPLC Method Parameters

The following tables summarize quantitative data from various HPLC methods for pteridine determination, facilitating easy comparison.

Table 1: HPLC Methods with Fluorescence Detection

Analyte(s)MatrixHPLC ColumnMobile PhaseElutionFlow Rate (mL/min)Detection (Ex/Em in nm)LOD/LLOQReference
Total Neopterin & BiopterinUrineC18 reversed-phase (150 x 4.6 mm, 5 µm)15 mM potassium phosphate buffer (pH 6.4) with 1-5% methanolIsocratic0.8 - 1.0353 / 438Not Specified
Pterin-6-carboxylic acid, Neopterin, Xanthopterin, Isoxanthopterin, BiopterinUrineNot Specified0.015 M Tris-HCl, 10⁻³ M NaCl buffer (pH 6.8)IsocraticNot Specified280 / 444< 25 pg
Neopterin, Biopterin, Dihydroneopterin, DihydrobiopterinUrineBEH Amide columnNot SpecifiedHILIC IsocraticNot SpecifiedNot Specified1 ng/mL (oxidized), 25 ng/mL (dihydro)
Pterin-6-carboxylic acid, Xanthopterin, Neopterin, Monapterin, Isoxanthopterin, Lumazine, Biopterin, 6-hydroxymethylpterin, PterinBlood cells, PlasmaODS (C18), 5 µmK₂HPO₄ buffer (pH 7.0-7.8)IsocraticNot SpecifiedFluorometricFemtomolar range

Table 2: HPLC Methods with Electrochemical and Sequential Detection

Analyte(s)MatrixHPLC ColumnMobile PhaseElutionFlow Rate (mL/min)DetectionLODReference
BH4, BH2, Biopterin, Pterin, XH2Not Specified (Standards)Waters Atlantis dC18 (100 x 4.6 mm, 5 µm)6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, 2% ACN (pH 3.0)Isocratic1.3Sequential ECD (+450 mV for BH4, XH2) and Fluorescence (post-column ECD at +800 mV for BH2; native for Biopterin, Pterin)60-160 fmol
BH4, BH2, Pterin, Biopterin, XH2Not Specified (Standards)Apex 5µm HPLC column (250 x 4.6 mm)0.1 M KH₂PO₄, 0.05 mM EDTA, 0.16 mM DTT, 0.05 mM OSA (pH 2.5)Isocratic1.0Sequential ECD and FluorescenceNot Specified

Table 3: HPLC Methods with Mass Spectrometry (MS) Detection

Analyte(s)MatrixHPLC ColumnMobile PhaseElutionFlow Rate (mL/min)DetectionLinearity (R²)Reference
Neopterin, 7,8-dihydroneopterin, 6-hydroxymethylpterin, Pterin-6-carboxylic acidTomatoNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLC-ESI-MS> 0.99
3 Lumazines, 10 PterinsHuman UrineZorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)A: 0.1% formic acid in water; B: AcetonitrileIsocraticNot SpecifiedQ-TOF-MSNot Specified

Experimental Protocols

Protocol 1: Analysis of Total Neopterin and Biopterin in Urine by HPLC with Fluorescence Detection

This protocol describes a conventional method for quantifying total neopterin and biopterin levels in urine, involving an oxidation step to convert all pteridine derivatives into their stable, fluorescent forms.

1. Scope and Principle: Reduced pteridines (dihydroneopterin, dihydrobiopterin, tetrahydrobiopterin) in urine are oxidized to the fluorescent neopterin and biopterin using manganese dioxide (MnO₂). The oxidized pteridines are then separated by reversed-phase HPLC and quantified by their native fluorescence.

2. Materials and Reagents:

  • Neopterin and Biopterin standards

  • Manganese dioxide (MnO₂)

  • Potassium phosphate buffer (e.g., 15 mM, pH 6.4)

  • Methanol or Acetonitrile (HPLC grade)

  • Ultrapure water

  • 0.22 µm syringe filters

3. Sample Preparation and Oxidation:

  • Centrifuge urine samples to remove particulate matter.

  • To 1 mL of the supernatant, add approximately 5 mg of MnO₂.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4). A small percentage of an organic modifier like methanol (1-5%) can be added to adjust retention times.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

5. Detection:

  • Fluorescence Detector:

    • Excitation: 353 nm

    • Emission: 438 nm

Protocol 2: Simultaneous Analysis of Pteridine Redox Forms by HPLC with Sequential Electrochemical and Fluorescence Detection

This advanced protocol allows for the direct quantification of tetrahydrobiopterin (BH4), dihydrobiopterin (BH2), biopterin, and other pteridines in a single run, which is crucial for studying pterin metabolism.

1. Scope and Principle: This method separates pteridines in their native redox states. The HPLC eluent passes through two detectors in series. An electrochemical detector (ECD) first detects electrochemically active reduced species (like BH4). A fluorescence detector then measures the naturally fluorescent oxidized pteridines. A post-column electrochemical cell can be placed before the fluorescence detector to oxidize non-fluorescent reduced forms (like BH2) into fluorescent species for their detection.

2. Materials and Reagents:

  • Tetrahydrobiopterin (BH4), Dihydrobiopterin (BH2), Biopterin standards

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Citric acid

  • Octyl sulfate sodium salt (OSA) - ion-pairing reagent

  • Diethylenetriaminepentaacetic acid (DTPA) - chelating agent

  • Dithiothreitol (DTT) - antioxidant

  • Acetonitrile (ACN, HPLC grade)

  • Ultrapure water

3. Sample Preparation:

  • Due to the instability of reduced pteridines, samples (e.g., plasma, CSF, tissue homogenates) must be prepared in the presence of antioxidants like DTT.

  • Minimize light exposure and keep samples on ice.

  • Protein precipitation with acids (e.g., perchloric acid) followed by centrifugation is a common step. The supernatant is then directly injected or further purified.

4. HPLC Conditions:

  • Column: Waters Atlantis dC18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, and 2% ACN, adjusted to pH 3.0.

  • Flow Rate: 1.3 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

5. Detection:

  • Sequential Electrochemical (ECD) and Fluorescence (FLD) Detection:

    • ECD: Analytical electrode set to +450 mV for the detection of BH4 and dihydroxanthopterin (XH2).

    • Post-column ECD: An upstream analytical electrode set to +800 mV to oxidize BH2 to a fluorescent form.

    • FLD: Biopterin and pterin are detected by their native fluorescence, while BH2 is detected after post-column oxidation. Excitation and emission wavelengths are typically set around 350 nm and 450 nm, respectively.

Visualizations

G cluster_prep Sample Preparation (Urine) cluster_analysis HPLC Analysis urine Urine Sample centrifuge1 Centrifuge to remove particulates urine->centrifuge1 add_mno2 Add MnO₂ (Oxidizing Agent) centrifuge1->add_mno2 vortex Vortex add_mno2->vortex centrifuge2 Centrifuge to pellet MnO₂ vortex->centrifuge2 filter Filter (0.22 µm) into HPLC vial centrifuge2->filter hplc HPLC System (C18 Column) filter->hplc Inject Sample detector Fluorescence Detector (Ex: 353 nm, Em: 438 nm) hplc->detector data Data Acquisition & Quantification detector->data

Caption: Workflow for urine sample preparation and analysis (Oxidation Method).

G cluster_system HPLC System with Sequential Detection injector Injector column HPLC Column (e.g., C18) injector->column ecd1 Electrochemical Detector (ECD) Detects BH4, XH2 column->ecd1 ecd2 Post-Column Oxidation Cell (Converts BH2) ecd1->ecd2 fld Fluorescence Detector (FLD) Detects Biopterin, Pterin, oxidized BH2 ecd2->fld data Data System fld->data

Caption: Logical flow of sequential electrochemical and fluorescence detection.

References

6,7-Dimethylpterin as a Fluorescent Probe for Nucleic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylpterin (Dmp) is a pteridine derivative that exhibits intrinsic fluorescence. While many fluorescent probes are designed to exhibit an increase in fluorescence intensity upon binding to a target molecule, current research indicates that this compound primarily acts as a fluorescent probe for nucleic acids through a process of fluorescence quenching. This phenomenon occurs upon interaction with deoxynucleotides, particularly purines, through a combination of dynamic and static quenching mechanisms. This document provides detailed application notes and protocols for utilizing this compound to study nucleic acid interactions.

Principle of Detection

The fluorescence of this compound is quenched in the presence of deoxynucleotides. This quenching is a result of two primary processes:

  • Dynamic Quenching: Collisional encounters between the excited state of this compound and the nucleotide lead to non-radiative decay.

  • Static Quenching: The formation of a non-fluorescent ground-state complex between this compound and the nucleotide.

The efficiency of this quenching is dependent on the nature of the nucleotide base, with purines (dGMP and dAMP) being more effective quenchers than pyrimidines (dCMP) in acidic conditions. In alkaline media, the quenching is significantly less efficient and is primarily dynamic for purine nucleotides, with negligible quenching by dCMP[1]. The observation of static quenching suggests a ground-state association, which can be analyzed to understand the binding interaction between this compound and nucleic acids.

Quantitative Data

The following table summarizes the key photophysical properties and quenching data for this compound in the presence of deoxynucleotides.

ParameterValueConditionsReference
Fluorescence Property QuenchingIn the presence of dGMP, dAMP, and dCMP[1]
Quenching Mechanism Dynamic and StaticWith purine nucleotides (dGMP, dAMP) in acidic media[1]
Purely DynamicWith pyrimidine nucleotide (dCMP) in acidic media[1]
Purely DynamicWith purine nucleotides in alkaline media[1]
Static Quenching Ground-state complex formation is significant only at relatively high reactant concentrations.With purine nucleotides

Experimental Protocols

This section provides a general protocol for the characterization of nucleic acid interactions with this compound using fluorescence spectroscopy.

Protocol 1: Analysis of Nucleic Acid Interaction by Fluorescence Quenching

Objective: To determine the nature and extent of fluorescence quenching of this compound upon interaction with a specific nucleic acid sequence (DNA or RNA).

Materials:

  • This compound (Dmp)

  • Purified single-stranded or double-stranded DNA/RNA of interest

  • Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4, or a buffer appropriate for the nucleic acid stability)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen buffer. The final concentration should result in a measurable fluorescence signal without inner filter effects.

    • Prepare a concentrated stock solution of the nucleic acid in the same buffer. Determine the concentration accurately using UV-Vis spectrophotometry (A260).

  • Fluorescence Measurements:

    • Set the excitation and emission wavelengths for this compound on the spectrofluorometer. Based on related pterin compounds, excitation is typically in the UV range (around 345 nm) and emission in the blue region of the spectrum.

    • Record the fluorescence spectrum of a solution of this compound alone in the buffer (this will serve as the control, F₀).

    • Perform a titration by adding increasing aliquots of the nucleic acid stock solution to the this compound solution in the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum (F).

  • Data Analysis:

    • Correct the fluorescence intensity for dilution by multiplying the observed intensity by the dilution factor.

    • Plot the ratio of fluorescence intensities (F₀/F) against the concentration of the nucleic acid.

    • The resulting plot, known as a Stern-Volmer plot, can be analyzed to determine the quenching constant. A linear plot is indicative of a single type of quenching mechanism (either purely dynamic or purely static). An upward curvature suggests the presence of both static and dynamic quenching.

Protocol 2: Determination of Binding Constant (for Static Quenching)

Objective: To calculate the binding constant (K) for the formation of the this compound-nucleic acid complex.

Procedure:

  • Follow the data acquisition steps from Protocol 1.

  • Data Analysis:

    • For static quenching, the data can be analyzed using the following equation, which is a modification of the Stern-Volmer equation:

      (F₀ - F) / F = K[Q]

      where:

      • F₀ is the fluorescence intensity of this compound in the absence of the quencher (nucleic acid).

      • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

      • K is the binding constant.

      • [Q] is the concentration of the nucleic acid.

    • Plot (F₀ - F) / F versus [Q]. The slope of the resulting linear plot will give the binding constant K.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_dmp Prepare Dmp Stock Solution control Measure Fluorescence of Dmp alone (F₀) stock_dmp->control stock_na Prepare Nucleic Acid Stock Solution titration Titrate Dmp with Nucleic Acid stock_na->titration control->titration measure Record Fluorescence (F) titration->measure at each concentration sv_plot Stern-Volmer Plot (F₀/F vs [NA]) measure->sv_plot binding_plot Binding Constant Plot ((F₀-F)/F vs [NA]) measure->binding_plot

Caption: Workflow for analyzing nucleic acid interactions with this compound.

Interaction Mechanism

interaction_mechanism cluster_dynamic Dynamic Quenching cluster_static Static Quenching Dmp_excited Dmp* Collision Dmp_excited->Collision Dmp_ground Dmp NA Nucleic Acid NA->Collision Collision->Dmp_ground Non-radiative decay Dmp_g Dmp Complex [Dmp-NA] Dmp_g->Complex NA_g Nucleic Acid NA_g->Complex Complex->Complex Non-fluorescent complex

Caption: Proposed quenching mechanisms of this compound by nucleic acids.

Concluding Remarks

This compound serves as a fluorescent probe for nucleic acids primarily through a quenching mechanism. The detailed protocols provided herein offer a framework for researchers to investigate these interactions quantitatively. The differential quenching observed with various nucleotides suggests a potential for this molecule in studies requiring discrimination between purine- and pyrimidine-rich regions of nucleic acids. Further research is warranted to explore the full potential of this compound and its derivatives as fluorescent probes in molecular biology and drug development.

References

Application Notes and Protocols for Pteridine Profiling in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines are a class of heterocyclic compounds that are crucial for a wide range of biological processes.[1] As essential enzyme cofactors, they play a vital role in the synthesis of neurotransmitters (such as dopamine and serotonin), the production of nitric oxide, and amino acid metabolism.[2][3] The study of pteridine metabolism and signaling is critical for understanding the pathophysiology of numerous diseases, including neurological disorders, cardiovascular conditions, and cancer.[1][3] Altered pteridine levels have been linked to various malignancies and viral infections, highlighting their potential as diagnostic and therapeutic targets. This document provides detailed protocols for the extraction and profiling of pteridines in cultured cells, enabling researchers to investigate their roles in cellular signaling and to screen for potential therapeutic agents that modulate pteridine-dependent pathways.

Key Pteridine-Related Signaling Pathways

Tetrahydrobiopterin (BH4), a key pteridine, is an indispensable cofactor for aromatic amino acid hydroxylases (AAHs) and nitric oxide synthases (NOS). Deficiencies in BH4 can lead to severe health issues, including phenylketonuria. The biosynthesis of BH4 is tightly regulated through de novo, salvage, and recycling pathways.

The de novo pathway synthesizes BH4 from guanosine triphosphate (GTP) through the sequential action of three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydrobiopterin synthase (PTPS), and sepiapterin reductase (SR). The salvage pathway can regenerate BH4 from sepiapterin, while the recycling pathway reclaims BH4 after its oxidation during enzymatic reactions.

Pteridine_Signaling_Pathway cluster_de_novo De Novo Synthesis cluster_recycling Recycling Pathway cluster_salvage Salvage Pathway GTP GTP Dihydroneopterin_TP 7,8-Dihydroneopterin Triphosphate GTP->Dihydroneopterin_TP GCH1 PTP 6-Pyruvoyltetrahydropterin Dihydroneopterin_TP->PTP PTPS BH4_de_novo Tetrahydrobiopterin (BH4) PTP->BH4_de_novo SR Sepiapterin Sepiapterin PTP->Sepiapterin BH4_recycling Tetrahydrobiopterin (BH4) Pterin_4a_carbinolamine Pterin-4a-carbinolamine BH4_recycling->Pterin_4a_carbinolamine AAHs/NOS qBH2 q-Dihydrobiopterin qBH2->BH4_recycling DHPR Pterin_4a_carbinolamine->qBH2 PCD BH2 Dihydrobiopterin (BH2) Sepiapterin->BH2 SR BH4_salvage Tetrahydrobiopterin (BH4) BH2->BH4_salvage DHFR

Figure 1: Pteridine biosynthesis and recycling pathways.

Quantitative Data Summary

The relative abundance of pteridine metabolites can vary significantly depending on the cell type and disease state. The following table summarizes generalized comparative data from the literature.

MetaboliteWild-Type Drosophila melanogaster (Relative Abundance)Eye-Color Mutant Drosophila melanogaster (e.g., sepia) (Relative Abundance)Normal Human Cell Line (Relative Abundance)Cancer Cell Line (e.g., Breast Cancer) (Relative Abundance)
Sepiapterin LowHighLowVariable
Biopterin HighLowHighVariable
Drosopterin High (in eyes)Absent or very lowNot applicableNot applicable
Isoxanthopterin ModerateLowModerateElevated
Xanthopterin LowVariableLowElevated
Neopterin LowLowLowElevated

Note: This is a generalized representation. Actual concentrations can vary based on specific cell lines and experimental conditions.

A study on non-small cell lung cancer A549 cells reported quantified intracellular pteridine levels ranging from 1 to 1000 nM.

Experimental Workflow for Pteridine Profiling

The following diagram outlines the general workflow for the extraction and analysis of pteridines from cultured cells.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Normal and Cancer Cell Lines) Quenching 2. Metabolism Quenching (Ice-cold PBS wash) Cell_Culture->Quenching Extraction 3. Pteridine Extraction (e.g., 80% Methanol at -80°C) Quenching->Extraction Cell_Lysis 4. Cell Lysis & Debris Removal (Scraping, Vortexing, Centrifugation) Extraction->Cell_Lysis Supernatant_Collection 5. Supernatant Collection (Contains intracellular pteridines) Cell_Lysis->Supernatant_Collection Evaporation_Reconstitution 6. Solvent Evaporation & Reconstitution (Nitrogen stream, reconstitution in mobile phase) Supernatant_Collection->Evaporation_Reconstitution Analysis 7. LC-MS/MS Analysis (Targeted quantification) Evaporation_Reconstitution->Analysis Data_Analysis 8. Data Analysis (Peak area ratio vs. calibration curve) Analysis->Data_Analysis

Figure 2: Experimental workflow for pteridine profiling in cells.

Detailed Experimental Protocols

I. Pteridine Extraction from Cultured Mammalian Cells

This protocol provides a general guideline for the extraction of pteridines from mammalian cell lines.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Cell Culture: Grow cells to the desired confluency in standard cell culture conditions.

  • Metabolism Quenching: Rapidly wash the cells with ice-cold PBS to remove residual medium. Immediately add cold extraction solvent (e.g., 80% methanol) and incubate at -80°C for 15 minutes.

  • Cell Lysis and Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular pteridines.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as the initial mobile phase.

II. Pteridine Analysis by HPLC-QTOF MS

This method allows for the simultaneous quantification of multiple intracellular pteridines.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometer

HPLC Conditions (example):

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 15 mM phosphate buffer (pH 6.8) and methanol is a common approach.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions (example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Data Acquisition: Select specific precursor-to-product ion transitions for each pteridine metabolite and any internal standards.

Data Analysis: The concentration of each pteridine is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of standards.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying pteridine metabolism and signaling in a cellular context. Accurate profiling of pteridines can provide valuable insights into various physiological and pathological processes, potentially leading to the discovery of novel biomarkers and therapeutic targets.

References

Techniques for Quantifying Pteridines in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines are a class of heterocyclic compounds that are involved in numerous biological processes. Two of the most well-studied pteridines, neopterin and biopterin, serve as important biomarkers for various physiological and pathological states.[1] Neopterin is a marker of cellular immune system activation, with elevated levels observed in viral infections, autoimmune diseases, certain cancers, and allograft rejection.[2][3][4] Tetrahydrobiopterin (BH4), the active form of biopterin, is an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases.[1] Accurate quantification of pteridines in biological samples such as urine, plasma, serum, and cerebrospinal fluid (CSF) is crucial for clinical diagnostics and research. This document provides detailed application notes and protocols for the principle techniques used to quantify pteridines.

Analytical Methods Overview

The primary methods for pteridine quantification include High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The choice of method depends on factors such as the required sensitivity, selectivity, the specific pteridines of interest, and the sample matrix.

A significant challenge in pteridine analysis is the instability of the reduced forms (dihydro- and tetrahydro- derivatives). Analytical strategies must therefore either stabilize these reduced forms using antioxidants or oxidize them to their more stable and highly fluorescent aromatic forms.

Quantitative Data Summary

The performance characteristics of the most common analytical methods for pteridine quantification are summarized in the tables below for easy comparison.

Table 1: Performance Characteristics of Pteridine Quantification Methods

MethodAnalytesSample MatrixLimit of Detection (LOD)Linearity (R²)Precision (RSD)Key AdvantagesKey Disadvantages
HPLC-Fluorescence Oxidized Pteridines (e.g., Neopterin, Biopterin)Urine, Plasma, CSF60 - 160 fmol> 0.99< 10% (interday)High sensitivity, well-establishedRequires pre-column oxidation for reduced pteridines, potential for interference
HPLC-MS/MS Multiple Pteridines (oxidized and reduced)Urine, Plasma, CSF7 - 360 pg/ml> 0.98< 15%High selectivity and specificity, can measure multiple analytes simultaneouslyHigher instrument cost, potential for matrix effects
ELISA (Neopterin) NeopterinSerum, Plasma, Urine0.094 ng/mlNot explicitly stated< 10% (inter-assay)High-throughput, relatively simple and fastLimited to a single analyte, potential for cross-reactivity
Capillary Electrophoresis-LIF Pteridine DerivativesUrine< 1 x 10⁻¹⁰ MNot explicitly statedNot explicitly statedExcellent separation efficiencyRequires specialized detector

Table 2: Quantitative Performance of a Neopterin ELISA Kit

ParameterValue
Sample Type Serum, plasma, tissue homogenates, and other biological fluids
Sensitivity 0.094 ng/ml
Range 0.156 - 10 ng/ml
Recovery Serum (87 - 101%), EDTA Plasma (88 - 105%)
Precision (Intra-Assay) CV < 8%
Precision (Inter-Assay) CV < 10%

Signaling Pathways and Workflows

Pteridine Biosynthesis Pathway

The pteridine biosynthesis pathway begins with guanosine triphosphate (GTP) and leads to the formation of various pteridines, including neopterin and biopterin. Understanding this pathway is essential for interpreting the clinical significance of pteridine levels.

Pteridine_Biosynthesis GTP GTP NTP_Cyclohydrolase_I GTP Cyclohydrolase I GTP->NTP_Cyclohydrolase_I Dihydroneopterin_TP 7,8-Dihydroneopterin Triphosphate NTP_Cyclohydrolase_I->Dihydroneopterin_TP Pyruvoyltetrahydropterin_Synthase 6-Pyruvoyltetrahydropterin Synthase Dihydroneopterin_TP->Pyruvoyltetrahydropterin_Synthase Phosphatase Phosphatase Dihydroneopterin_TP->Phosphatase Pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin Pyruvoyltetrahydropterin_Synthase->Pyruvoyltetrahydropterin Sepiapterin_Reductase Sepiapterin Reductase Pyruvoyltetrahydropterin->Sepiapterin_Reductase BH4 Tetrahydrobiopterin (BH4) Sepiapterin_Reductase->BH4 Biopterin Biopterin BH4->Biopterin Oxidation Neopterin Neopterin Phosphatase->Neopterin Pteridine_Quantification_Workflow Sample_Collection Biological Sample Collection (Urine, Plasma, CSF) Sample_Preparation Sample Preparation - Oxidation/Stabilization - Deproteinization - Filtration/Dilution Sample_Collection->Sample_Preparation Analytical_Method Analytical Method Sample_Preparation->Analytical_Method HPLC HPLC-Fluorescence Analytical_Method->HPLC LCMS LC-MS/MS Analytical_Method->LCMS ELISA ELISA Analytical_Method->ELISA Data_Analysis Data Analysis - Peak Integration - Standard Curve - Quantification HPLC->Data_Analysis LCMS->Data_Analysis ELISA->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Note & Protocol: Quantification of 6,7-Dimethylpterin in A549 Human Lung Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pteridines are a class of heterocyclic compounds that include folate-derived metabolites and are involved in various biological processes.[1][2] Altered levels of pteridines have been associated with certain cancers, making them potential biomarkers for disease diagnosis and for monitoring the malignant process.[1][3][4] The A549 cell line, derived from a human lung adenocarcinoma, is a widely used in vitro model for non-small cell lung cancer research. This document provides a detailed protocol for the extraction and quantification of 6,7-Dimethylpterin in A549 cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle of the Method

This protocol involves the culture of A549 cells, followed by the extraction of intracellular and extracellular pteridines. The extracted samples are then analyzed using an HPLC-MS/MS method optimized for the separation and sensitive detection of this compound and other pteridine derivatives. Quantification is achieved by comparing the analyte response to that of a known concentration of an internal standard.

I. Experimental Protocols

Protocol 1: A549 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the A549 human lung carcinoma cell line.

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • F-12K Nutrient Mixture (Kaighn's Modification) or DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 6-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow cabinet

  • Centrifuge

Procedure:

  • Media Preparation: Prepare complete growth medium consisting of F-12K medium supplemented with 10% (v/v) FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of A549 cells in a 37°C water bath. Decontaminate the vial and transfer the contents to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium. Do not centrifuge freshly thawed cells to remove DMSO; it will be sufficiently diluted in the medium.

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 70-90% confluency, perform subculturing.

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

  • Seeding for Experiments: Count the cells using a hemocytometer. Seed the cells into 6-well plates at a density of 1 x 10⁵ to 2 x 10⁵ cells/well. Allow cells to adhere and grow for 24-48 hours before treatment or sample collection.

Protocol 2: Pteridine Extraction from A549 Cells and Media

This protocol is adapted from methods developed for pteridine analysis in cancer cell lines, including A549 lung cancer cells.

Materials:

  • 6-well plates with cultured A549 cells and media

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, HPLC grade, ice-cold

  • Centrifuge and microcentrifuge tubes (1.5 mL)

  • Cell scraper

Procedure:

  • Extracellular Fraction: Carefully collect the cell culture medium from each well into a 1.5 mL microcentrifuge tube. This will be the extracellular fraction. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any detached cells or debris. Transfer the supernatant to a new, clean tube and store at -80°C until analysis. Studies have shown that pteridines are predominantly found in the extracellular media.

  • Intracellular Fraction - Cell Washing:

    • Place the 6-well plate on ice.

    • Gently aspirate any remaining medium from the wells.

    • Wash the cell monolayer twice with 1 mL of ice-cold PBS per well.

  • Intracellular Fraction - Lysis and Extraction:

    • After the final wash, add 500 µL of ice-cold methanol to each well.

    • Use a cell scraper to detach the cells and lyse them in the methanol.

    • Transfer the methanol lysate to a 1.5 mL microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Sample Clarification: Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant, which contains the intracellular pteridines, into a new, clean tube. Store at -80°C until HPLC-MS/MS analysis.

Protocol 3: HPLC-MS/MS Analysis of this compound

This method is based on established reversed-phase HPLC techniques for pteridine analysis.

Materials & Equipment:

  • HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).

  • This compound analytical standard.

  • Internal Standard (IS), e.g., 7-methylpterin.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample vials.

Procedure:

  • Sample Preparation: Prior to injection, thaw the extracted samples (both intracellular and extracellular). Centrifuge again at high speed to pellet any precipitates. Transfer the supernatant to an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution may be required to separate this compound from other pteridines. A starting condition could be 99:1 (A:B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or targeted MS/MS for Q-TOF.

    • MRM Transitions: Optimize the precursor and product ion transitions for this compound and the internal standard using pure standards.

      • Example Transition (to be optimized): this compound (C₈H₉N₅O) - Precursor Ion [M+H]⁺ → Product Ion.

  • Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 5-1000 ng/mL) with a constant concentration of the internal standard in a matrix similar to the sample (e.g., 50% methanol).

  • Data Analysis: Quantify the concentration of this compound in the samples by interpolating the ratio of the analyte peak area to the internal standard peak area against the generated calibration curve. Normalize the final concentration to cell number or total protein content.

II. Data Presentation

Quantitative results should be summarized for clear comparison. Data can be expressed as concentration (e.g., ng/mL) in the extracellular medium or as mass per cell/protein amount (e.g., pg/10⁶ cells or pg/µg protein) for the intracellular fraction.

Sample IDConditionIntracellular this compound (pg/10⁶ cells)Extracellular this compound (ng/mL)
1Control (Untreated)User-determined valueUser-determined value
2Treatment XUser-determined valueUser-determined value
3Treatment YUser-determined valueUser-determined value

III. Visualizations

Experimental Workflow

G cluster_cell_culture A549 Cell Culture cluster_extraction Sample Preparation cluster_analysis Analysis cluster_results Results A Thaw & Culture A549 Cells B Seed Cells in 6-Well Plates A->B C Collect Extracellular Medium B->C D Wash & Lyse Cells (Intracellular) B->D E HPLC-MS/MS Quantification C->E D->E F Data Analysis & Normalization E->F G cluster_pathway Pteridine Biosynthesis & Cancer GTP GTP Neopterin Neopterin GTP->Neopterin GCH1 Biopterin Biopterin Neopterin->Biopterin Excretion Increased Excretion in Cancer Neopterin->Excretion Folic_Acid Folic Acid Pterin Pterin Folic_Acid->Pterin Metabolism Xanthopterin Xanthopterin Pterin->Xanthopterin Xanthine Oxidase Pterin->Excretion Xanthopterin->Excretion

References

Application Notes and Protocols for Studying Enzyme Kinetics Using 6,7-Dimethylpterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6,7-Dimethylpterin in the study of enzyme kinetics, with a focus on Dihydrofolate Reductase (DHFR), Nitric Oxide Synthase (NOS), and Xanthine Oxidase (XO). This document includes detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways to facilitate research and drug development efforts.

Introduction to this compound in Enzyme Kinetics

Pterin derivatives are a class of heterocyclic compounds that play crucial roles as enzyme cofactors and substrates in various biological pathways. This compound, a synthetic pterin derivative, serves as a valuable tool for investigating the kinetics of several important enzymes. Its structural similarity to naturally occurring pterins allows it to interact with the active sites of enzymes such as Dihydrofolate Reductase, Nitric Oxide Synthase, and Xanthine Oxidase. Studying these interactions can provide insights into enzyme mechanisms, substrate specificity, and the development of novel inhibitors.

Target Enzymes and Signaling Pathways

Dihydrofolate Reductase (DHFR)

Function: DHFR is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[1][2] Inhibition of DHFR is a key strategy in cancer chemotherapy.[2]

Signaling Pathway: DHFR is a central enzyme in the folate synthesis pathway, which is critical for DNA synthesis and repair.[3]

DHFR_Pathway cluster_folate_cycle Folate Cycle cluster_synthesis Downstream Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP dTMP Thymidylate (dTMP) DNA DNA Synthesis & Repair dTMP->DNA dUMP dUMP dUMP->TS TS->dTMP Purines->DNA

DHFR's central role in the folate metabolic pathway.
Nitric Oxide Synthase (NOS)

Function: NOS enzymes synthesize nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.[4] NOS catalyzes the oxidation of L-arginine to L-citrulline and NO, requiring tetrahydrobiopterin (BH4) as an essential cofactor.

Signaling Pathway: The nitric oxide signaling pathway involves the activation of soluble guanylyl cyclase (sGC) by NO, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream effects.

NOS_Signaling_Pathway cluster_NO_synthesis NO Synthesis cluster_downstream_signaling Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2 O2 O2->NOS NADPH NADPH NADPH->NOS BH4 Tetrahydrobiopterin (BH4) BH4->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

The nitric oxide signaling cascade initiated by NOS.
Xanthine Oxidase (XO)

Function: Xanthine Oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated XO activity can lead to hyperuricemia and gout. The enzyme can also act on other purines and pterins.

Signaling Pathway: XO is the final enzyme in the purine degradation pathway, leading to the production of uric acid.

Purine_Metabolism_Pathway Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine ROS Reactive Oxygen Species (ROS) XO1->ROS XO2->Uric_Acid XO2->ROS

The role of Xanthine Oxidase in purine catabolism.

Quantitative Data

Table 1: Kinetic Parameters for Dihydrofolate Reductase (DHFR)

Substrate/InhibitorEnzyme SourceKm (µM)Vmax or kcatKi (µM)Reference
Dihydrofolate (DHF)E. coli0.4 - 1.612 - 31.5 s-1-
NADPHE. coli< 1--
MethotrexateE. coli--0.001 - 0.01
TrimethoprimS. pneumoniae--Varies
Pteridine-2,4,7-triones---% inhibition reported

Table 2: Kinetic Parameters for Nitric Oxide Synthase (NOS)

Substrate/Cofactor/InhibitorEnzyme IsoformKm (µM)Vmax or kcatKi (µM) or IC50 (µM)Reference
L-ArginineeNOS, nNOS, iNOS1 - 20Varies-
Tetrahydrobiopterin (BH4)All isoforms-Essential Cofactor-
4-amino-H4Bip derivativesnNOS, iNOS, eNOS--Not specified
6-substituted pterinsnNOS--Not specified
7-substituted pterinsnNOS--Not specified

Table 3: Kinetic Parameters for Xanthine Oxidase (XO)

Substrate/InhibitorEnzyme SourceKm (µM)Vmax (µM/s)Ki (µM) or IC50 (µM)Reference
HypoxanthineBovine Milk3.681.836-
XanthineBovine Milk5.95 - 6.1481.96 - 1.97-
Neopterin---90% inhibition at 200 µM
Biopterin---90% inhibition at 200 µM
Xanthopterin---80% inhibition at 200 µM
Allopurinol---14.67

Experimental Protocols

The following are generalized protocols for studying the kinetics of DHFR, NOS, and XO. These can be adapted for use with this compound as a potential substrate or inhibitor.

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is based on the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF) stock solution

  • NADPH stock solution

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of DHF, NADPH, and this compound in DHFR Assay Buffer. Keep all solutions on ice.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • Varying concentrations of this compound (for inhibition studies) or a fixed concentration (for substrate studies).

    • DHFR enzyme solution.

  • Incubation (for inhibition studies): Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Start the reaction by adding the substrate (DHF) and cofactor (NADPH). For substrate studies with this compound, add NADPH and omit DHF.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature.

  • Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot. For inhibition studies, determine the IC50 and Ki values. For substrate studies, determine Km and Vmax.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This protocol measures NOS activity by detecting the production of nitrite, a stable oxidation product of NO, using the Griess reagent.

Materials:

  • Purified NOS enzyme or cell/tissue homogenate

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine stock solution

  • NADPH stock solution

  • Tetrahydrobiopterin (BH4) stock solution

  • Calmodulin stock solution (for eNOS and nNOS)

  • This compound stock solution

  • Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine NOS Assay Buffer, L-Arginine, NADPH, BH4, Calmodulin (if required), and varying concentrations of this compound.

  • Enzyme Addition: Add the NOS enzyme or sample to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B to each well and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standards. Calculate the amount of nitrite produced in each sample and determine the inhibitory effect of this compound (IC50).

Xanthine Oxidase (XO) Activity Assay (Spectrophotometric)

This protocol measures the activity of XO by monitoring the formation of uric acid from xanthine at 295 nm.

Materials:

  • Purified Xanthine Oxidase enzyme

  • XO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Xanthine stock solution

  • This compound stock solution

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Assay Setup: In a 96-well plate, add XO Assay Buffer and varying concentrations of this compound (for inhibition or substrate studies).

  • Enzyme Addition: Add the XO enzyme solution.

  • Pre-incubation (for inhibition studies): Pre-incubate the enzyme with this compound for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the xanthine substrate. To test if this compound is a substrate, omit xanthine.

  • Measurement: Immediately measure the increase in absorbance at 295 nm in kinetic mode for 10-20 minutes at a constant temperature.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the curve. Determine Km, Vmax, IC50, or Ki as appropriate.

Visualization of Experimental Workflows

General Workflow for Enzyme Inhibition Assay

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Cofactors, and this compound Start->Prepare_Reagents Setup_Assay Set up reactions in microplate (with and without inhibitor) Prepare_Reagents->Setup_Assay Pre_incubation Pre-incubate Enzyme with this compound Setup_Assay->Pre_incubation Initiate_Reaction Initiate reaction by adding Substrate/Cofactor Pre_incubation->Initiate_Reaction Kinetic_Measurement Measure Absorbance or Fluorescence over time Initiate_Reaction->Kinetic_Measurement Data_Analysis Calculate Initial Velocities and Inhibition Parameters (IC50, Ki) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

A typical workflow for an enzyme inhibition assay.
Workflow for Determining Substrate Kinetics

Substrate_Kinetics_Workflow Start Start Prepare_Reagents Prepare Enzyme, Cofactors, and varying concentrations of This compound Start->Prepare_Reagents Setup_Assay Set up reactions in microplate Prepare_Reagents->Setup_Assay Initiate_Reaction Initiate reaction by adding Enzyme Setup_Assay->Initiate_Reaction Kinetic_Measurement Measure product formation or substrate depletion over time Initiate_Reaction->Kinetic_Measurement Data_Analysis Plot Initial Velocity vs. [this compound] Kinetic_Measurement->Data_Analysis Determine_Parameters Determine Km and Vmax (e.g., Michaelis-Menten plot) Data_Analysis->Determine_Parameters End End Determine_Parameters->End

Workflow for determining Km and Vmax with a novel substrate.

Fluorescence-Based Assays

Pterin derivatives, including this compound, often exhibit intrinsic fluorescence, which can be exploited to develop sensitive enzyme assays. The fluorescence properties of pterins are often dependent on their oxidation state and the surrounding environment.

Principle: Changes in the fluorescence intensity or emission wavelength of this compound upon binding to an enzyme or upon enzymatic conversion can be monitored to determine kinetic parameters. This approach can offer higher sensitivity compared to absorbance-based methods.

General Protocol Outline:

  • Characterize Fluorescence: Determine the excitation and emission spectra of this compound under assay conditions.

  • Binding Assay: Titrate the enzyme with this compound and monitor changes in fluorescence to determine binding affinity (Kd).

  • Activity Assay: If this compound is a substrate and the product has different fluorescent properties, monitor the change in fluorescence over time to measure reaction velocity.

Conclusion

This compound is a versatile chemical tool for probing the active sites and kinetic mechanisms of DHFR, NOS, and XO. While specific kinetic data for this compound is not extensively documented, the provided protocols and background information offer a solid foundation for researchers to initiate their own investigations. By adapting these methods, scientists can elucidate the nature of the interaction between this compound and these key enzymes, potentially leading to the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Pteridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of pteridine isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of pteridines in a question-and-answer format.

Issue 1: Poor or No Retention of Pteridine Isomers on a Reversed-Phase (C18) Column.

  • Question: My pteridine isomers are eluting at or near the void volume on my C18 column. How can I increase their retention?

  • Answer: Pteridines are polar compounds, which can lead to poor retention on traditional C18 columns under highly aqueous mobile phase conditions.[1] Here are several strategies to improve retention:

    • Increase the aqueous component of the mobile phase: While counterintuitive for reversed-phase, pteridines often require highly aqueous mobile phases (91-100%) for retention on C18 columns.[1] However, this can lead to phase collapse.

    • Consider a different stationary phase: An RP-Amide C16 or a BEH Amide column can offer alternative selectivity and better retention for polar compounds like pteridines.[2][3]

    • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[1] It uses a high organic mobile phase, which can also enhance MS detection sensitivity.

    • Adjust Mobile Phase pH: The pH of the mobile phase affects the ionization state of pteridines, which in turn influences their retention. Experimenting with pH within the column's stable range can significantly impact retention. For basic compounds like pteridines, a lower pH (e.g., 3.0) can promote protonation and improve peak shape and retention.

Issue 2: Co-elution or Poor Resolution of Pteridine Isomers.

  • Question: I am unable to separate critical pteridine isomer pairs, such as neopterin and biopterin derivatives. What steps can I take to improve resolution?

  • Answer: Achieving baseline separation of structurally similar pteridine isomers is a common challenge. The following approaches can enhance resolution:

    • Optimize Mobile Phase Composition:

      • pH Adjustment: Fine-tuning the mobile phase pH is critical. For example, in HILIC separations, a pH range of 4.8–7.8 has been shown to provide good separation of four pteridine derivatives.

      • Buffer Concentration: The concentration of the buffer (e.g., ammonium acetate) can influence selectivity.

      • Organic Modifier: Varying the percentage of the organic modifier (typically acetonitrile) is a fundamental step in optimizing resolution.

    • Column Selection:

      • Alternative Selectivity: If a C18 column provides insufficient resolution, try a column with a different stationary phase, such as an RP-Amide or a Phenyl Hydride column, which offers different selectivity for aromatic compounds.

      • HILIC Columns: BEH Amide columns have demonstrated strong retention and good selectivity for pteridine separations.

    • Temperature Control: Operating the column at a controlled temperature (e.g., 30°C or 40°C) can improve peak shape and reproducibility, which contributes to better resolution.

Issue 3: Peak Tailing and Asymmetric Peak Shapes.

  • Question: My pteridine peaks are showing significant tailing. What is the cause, and how can I fix it?

  • Answer: Peak tailing for basic compounds like pteridines is often due to secondary interactions with acidic silanol groups on the silica support of the HPLC column. Here are some solutions:

    • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize silanol interactions.

    • Adjust Mobile Phase pH: Operating at a lower pH (e.g., below 4) will protonate the pteridine amines and also suppress the ionization of many silanol groups, reducing unwanted interactions.

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

    • Consider an RP-Amide Column: These columns have been shown to provide superior peak shapes for basic compounds compared to traditional C18 columns.

Issue 4: Instability of Reduced Pteridines (Dihydro- and Tetrahydro- forms).

  • Question: I am analyzing reduced pteridines (e.g., tetrahydrobiopterin, BH4), and I suspect they are degrading during sample preparation or analysis, leading to inaccurate quantification. How can I prevent this?

  • Answer: Reduced pteridines are highly susceptible to oxidation. It is crucial to implement strategies to maintain their stability:

    • Use of Antioxidants/Reducing Agents: Add antioxidants like dithiothreitol (DTT) or ascorbic acid to your sample solutions and mobile phase to prevent oxidation.

    • Control of pH: Acidic conditions can help stabilize reduced pteridines.

    • Pre-column Oxidation: An alternative strategy is to intentionally oxidize all pteridines to their more stable, fluorescent aromatic forms using an oxidizing agent like iodine or manganese dioxide. This allows for total quantification but does not differentiate between the redox states.

    • Minimize Exposure to Air and Light: Prepare samples fresh and protect them from prolonged exposure to oxygen and light.

Frequently Asked Questions (FAQs)

Q1: What is the best HPLC mode for separating pteridine isomers: Reversed-Phase or HILIC?

A1: Both reversed-phase (RP) and HILIC can be used effectively, and the best choice depends on the specific pteridine isomers and the analytical goals.

  • Reversed-Phase (RP-HPLC): Traditionally used with highly aqueous mobile phases. Columns with alternative selectivities, like RP-Amide C16, can provide excellent separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often a better choice for very polar pteridines that are poorly retained in RP-HPLC. HILIC uses a high organic content mobile phase, which is advantageous for MS detection.

Q2: Which type of detector is most suitable for pteridine analysis?

A2: The most common and sensitive detection methods are:

  • Fluorescence Detection (FD): Oxidized pteridines are naturally fluorescent, making FD a highly sensitive and selective detection method. Reduced forms can be detected after post-column oxidation.

  • Mass Spectrometry (MS): LC-MS is increasingly used due to its high sensitivity and selectivity, allowing for the confirmation of isomer identity based on mass-to-charge ratio.

  • Electrochemical Detection (ECD): This method is particularly useful for the direct detection of redox-active species like tetrahydrobiopterin (BH4).

Q3: How should I prepare my biological samples (e.g., urine, plasma) for pteridine analysis?

A3: Sample preparation is critical for accurate analysis and to prevent the degradation of unstable pteridines. A general workflow may include:

  • Stabilization: For analysis of reduced pteridines, add antioxidants like DTT immediately after sample collection.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

  • Centrifugation and Filtration: Centrifuge the sample to pellet precipitated proteins and other debris, then filter the supernatant through a 0.22 µm filter before injection.

  • Solid Phase Extraction (SPE): For complex matrices or to concentrate the analytes, an SPE cleanup step may be necessary.

Q4: Can mobile phase pH significantly impact the separation of pteridine isomers?

A4: Yes, pH is a critical parameter. Pteridines have ionizable groups, and their charge state, which is dictated by the mobile phase pH, will significantly affect their interaction with the stationary phase and thus their retention and selectivity. For instance, on a BEH Amide HILIC column, the best separation of four pteridine derivatives was achieved in a pH range of 4.8–7.8.

Data Presentation

Table 1: Comparison of HPLC Methods for Pteridine Isomer Separation

ParameterMethod A: HILICMethod B: Reversed-Phase AmideMethod C: Reversed-Phase C18 with Ion-Pairing
Column BEH AmideDiscovery RP Amide C16Atlantis dC18
Mobile Phase Acetonitrile/Ammonium Acetate Buffer (pH 4.8-7.8)Acetonitrile/0.1% Formic Acid in WaterAcetonitrile/Phosphate-Citrate Buffer with OSA* (pH 3.0)
Typical Analytes Neopterin, Biopterin, and their dihydro- formsVarious pterins and lumazinesTetrahydrobiopterin and its metabolites
Advantages Good retention for polar compounds, MS-compatibleGood resolution of diastereoisomers, good peak shapeDirect analysis of reduced forms, stable retention
Disadvantages Longer analysis time at high pHMay require optimization for highly polar pteridinesNon-volatile buffers are not MS-compatible

*OSA: Octanesulfonic acid (ion-pairing reagent)

Experimental Protocols

Protocol 1: HILIC-Fluorescence Detection Method for Pteridine Separation (Adapted from)

  • HPLC System: UHPLC system with a fluorescence detector.

  • Column: BEH Amide column.

  • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer. The optimal pH is typically between 4.8 and 7.8. The ratio of acetonitrile to buffer should be optimized (e.g., starting with 90:10 ACN:Buffer).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific pteridines of interest (e.g., Ex: 350 nm, Em: 440 nm).

  • Sample Preparation: Dissolve standards in a water/acetonitrile mixture (50:50). For biological samples, perform protein precipitation and filtration.

Protocol 2: Reversed-Phase LC-MS/MS Method for Pteridine Analysis (Adapted from)

  • LC-MS System: HPLC or UHPLC coupled to a tandem mass spectrometer (MS/MS).

  • Column: Discovery RP Amide C16 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 99:1 (v/v) 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor specific precursor-product ion transitions for each pteridine isomer.

  • Sample Preparation: For urine samples, a "dilute-and-shoot" approach can be used, involving centrifugation and filtration.

Visualizations

Troubleshooting_Workflow start Start: Poor Pteridine Separation q1 Identify the Primary Issue start->q1 issue1 Poor or No Retention q1->issue1 Retention Problem issue2 Co-elution / Poor Resolution q1->issue2 Resolution Problem issue3 Peak Tailing q1->issue3 Peak Shape Problem sol1a Switch to HILIC Column (e.g., BEH Amide) issue1->sol1a sol1b Use RP-Amide Column issue1->sol1b sol1c Increase Aqueous Content (use with caution) issue1->sol1c sol2a Optimize Mobile Phase pH (e.g., 4.8-7.8 for HILIC) issue2->sol2a sol2b Adjust Buffer Concentration issue2->sol2b sol2c Change Column Selectivity (e.g., Phenyl phase) issue2->sol2c sol3a Lower Mobile Phase pH (e.g., < 4) issue3->sol3a sol3b Use End-capped Column issue3->sol3b sol3c Add Competing Base (e.g., TEA) issue3->sol3c end Separation Optimized sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end sol3c->end

Caption: Troubleshooting decision tree for common HPLC separation issues.

Experimental_Workflow sample Biological Sample (Urine, Plasma) stabilize Step 1: Stabilize (Add DTT for reduced forms) sample->stabilize precipitate Step 2: Protein Precipitation (if applicable) stabilize->precipitate cleanup Step 3: Centrifuge & Filter (0.22 µm) precipitate->cleanup hplc Step 4: HPLC Analysis (RP or HILIC) cleanup->hplc detection Step 5: Detection (Fluorescence or MS) hplc->detection analysis Step 6: Data Analysis & Quantification detection->analysis

Caption: General experimental workflow for pteridine analysis in biological fluids.

References

Pteridine Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pteridine mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reduced pteridines, like tetrahydrobiopterin (BH4), are consistently showing peaks corresponding to their oxidized forms (dihydrobiopterin - BH2, and biopterin). What is causing this?

This is a very common issue and is primarily due to the inherent instability of reduced pteridines, which are highly susceptible to oxidation.[1][2] This oxidation can occur at multiple stages of your workflow:

  • Sample Collection and Storage: Exposure to air and light can initiate oxidation.

  • Sample Preparation: Without the presence of antioxidants, the sample preparation process itself can lead to significant oxidation.

  • During Mass Spectrometry Analysis: In-source fragmentation or unfavorable conditions within the mass spectrometer can also contribute to oxidation.

To minimize this, it is crucial to incorporate stabilizing agents throughout your process.[3][4]

Q2: What are the best practices for preventing the oxidation of reduced pteridines during sample preparation?

To ensure the accurate measurement of reduced pteridines, a robust sample preparation protocol that actively prevents oxidation is essential. Key recommendations include:

  • Use of Antioxidants: The addition of antioxidants is critical. Dithiothreitol (DTT) and ascorbic acid are commonly used stabilizing agents.[3]

  • pH Control: Maintaining an appropriate pH is important for pteridine stability. While acidic conditions can sometimes be used, a basic pH is often preferred for dissolving pteridines without affecting their chemical structure. An optimal pH range for DTT is between 7.1 and 8.0.

  • Temperature: Keep samples on ice or at 4°C during preparation to slow down degradation.

  • Light Protection: Protect samples from direct light, as some pteridines are light-sensitive.

Q3: I am observing unexpected peaks in my mass spectra that do not correspond to known pteridines or their common oxidized forms. What could be the origin of these artifact ions?

Unexpected peaks can arise from several sources. Here are a few possibilities to investigate:

  • Adduct Formation: Pteridines can form adducts with ions present in the sample or from the instrument itself, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions. The formation of adducts is a common phenomenon in electrospray ionization (ESI).

  • In-Source Fragmentation: The high energy in the ion source can cause pteridines to fragment before they reach the mass analyzer. This "in-source fragmentation" can generate a variety of unexpected peaks.

  • Contaminants: Peaks could be from contaminants in your solvents, sample tubes, or from the LC system itself. Always use high-purity, LC-MS grade solvents and reagents.

Q4: How can I identify if an unexpected peak is an adduct?

Adducts will have a specific mass difference from the molecular ion ([M+H]⁺). Common adducts to look for include:

  • Sodium adduct ([M+Na]⁺): Mass of M + 22.9898 Da

  • Potassium adduct ([M+K]⁺): Mass of M + 38.9637 Da

  • Ammonium adduct ([M+NH₄]⁺): Mass of M + 18.0344 Da

If you observe a peak with a mass corresponding to one of these additions to your expected pteridine mass, it is likely an adduct.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks

If you observe unexpected peaks in your chromatogram, follow this decision tree to identify the potential source:

G start Unexpected Peak Observed check_mass Is the m/z of the peak consistent with a known pteridine or its oxidized form? start->check_mass known_compound Peak is likely the identified pteridine or its oxidation product. check_mass->known_compound Yes unknown_compound Proceed to investigate other sources of artifacts. check_mass->unknown_compound No check_adduct Does the m/z correspond to a common adduct (e.g., [M+Na]+, [M+K]+)? unknown_compound->check_adduct is_adduct Peak is likely an adduct. Review sample prep for sources of salt contamination. check_adduct->is_adduct Yes not_adduct Proceed to check for in-source fragmentation. check_adduct->not_adduct No check_fragment Does the peak correspond to a known fragment of your target pteridine? not_adduct->check_fragment is_fragment Peak is likely due to in-source fragmentation. Optimize ion source parameters (e.g., reduce temperature, adjust voltages). check_fragment->is_fragment Yes not_fragment Investigate for contamination. Run a blank and check for the peak. check_fragment->not_fragment No is_contamination Peak is likely a contaminant from the solvent, system, or sample handling. not_fragment->is_contamination unidentified Further investigation needed. Consider high-resolution MS for formula determination. not_fragment->unidentified

Caption: Troubleshooting decision tree for unexpected peaks.

Guide 2: Minimizing Oxidation of Reduced Pteridines

This guide provides a systematic approach to reducing the oxidation of sensitive pteridines.

G start High Levels of Oxidized Pteridines Detected sample_collection Review Sample Collection & Storage: - Minimize air exposure. - Protect from light. - Store at -80°C. start->sample_collection sample_prep Optimize Sample Preparation Protocol sample_collection->sample_prep add_antioxidants Incorporate Antioxidants: - Add DTT (1-10 mM) or ascorbic acid. - Prepare antioxidant solutions fresh. sample_prep->add_antioxidants control_ph Control pH: - Maintain pH between 7.1 and 8.0 for optimal DTT activity. sample_prep->control_ph control_temp Control Temperature: - Keep samples on ice or at 4°C throughout preparation. sample_prep->control_temp ms_optimization Optimize Mass Spectrometer Settings sample_prep->ms_optimization source_conditions Adjust Ion Source Conditions: - Lower source temperature. - Optimize capillary and cone voltages to minimize in-source decay. ms_optimization->source_conditions final_analysis Re-analyze Sample source_conditions->final_analysis

Caption: Workflow for minimizing pteridine oxidation.

Quantitative Data Summary

The following table summarizes the theoretical monoisotopic masses and the corresponding m/z values for the protonated molecules ([M+H]⁺) of some common pteridines and their oxidized forms.

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ m/z
Tetrahydrobiopterin (BH4)C₉H₁₅N₅O₃241.1175242.1248
Dihydrobiopterin (BH2)C₉H₁₃N₅O₃239.1018240.1091
BiopterinC₉H₁₁N₅O₃237.0862238.0935
Dihydroneopterin (NH2)C₉H₁₃N₅O₄255.0968256.1041
NeopterinC₉H₁₁N₅O₄253.0811254.0884

Note: The observed m/z may vary slightly depending on the mass spectrometer's calibration and resolution.

Experimental Protocols

Protocol: Sample Preparation for the Analysis of Reduced Pteridines

This protocol provides a general framework for preparing biological samples for the analysis of reduced pteridines while minimizing oxidation.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Antioxidant stock solution (e.g., 100 mM Dithiothreitol (DTT) in water, freshly prepared)

  • 0.2 M Trichloroacetic acid (TCA)

  • Centrifuge

  • LC-MS grade water and solvents

Procedure:

  • Sample Collection: Collect the biological sample and immediately place it on ice. If not processed immediately, store at -80°C.

  • Antioxidant Addition:

    • For liquid samples (e.g., plasma), add the antioxidant stock solution to a final concentration of 1-10 mM DTT.

    • For tissue samples, homogenize the tissue in a buffer containing 1-10 mM DTT.

  • Protein Precipitation:

    • Add an equal volume of ice-cold 0.2 M TCA to the sample.

    • Vortex briefly to mix.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the pteridines, and transfer it to a clean autosampler vial.

  • Analysis:

    • Proceed with LC-MS/MS analysis immediately. If immediate analysis is not possible, store the extracts at -80°C.

Note: This is a general protocol and may require optimization for specific sample types and instruments. It is always recommended to validate the method for your specific application.

References

Technical Support Center: Overcoming Solubility Challenges with 6,7-Dimethylpterin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6,7-Dimethylpterin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound by providing solutions to common solubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a heterocyclic compound belonging to the pterin family. Pterins are involved in various biological processes.[1] In research, this compound is recognized as a potential cancer biomarker and is studied for its role in pterin-dependent signaling pathways.[2]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

A2: this compound has limited solubility in aqueous solutions at neutral pH due to strong intermolecular hydrogen bonding.[3] For stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used organic solvent. For aqueous applications, solubility can be significantly increased by adjusting the pH to alkaline conditions (pH > 12).[4]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can aid in the dissolution of many compounds. However, excessive heat may cause degradation of pterin compounds. If you choose to heat the solution, it is advisable to do so gently (e.g., in a 37°C water bath) and for a minimal amount of time. Always monitor for any signs of degradation, such as color change.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: The solubility of pterins, including this compound, is highly dependent on pH. In alkaline conditions (e.g., pH > 12), the acidic protons on the pterin ring can deprotonate, increasing the molecule's polarity and its solubility in water.[4] Conversely, in acidic solutions, while some pterins may show increased solubility, there is a risk of cleaving the pterin ring.

Q5: What is the role of this compound in signaling pathways?

A5: Research has identified a pterin-dependent signaling pathway in bacteria, such as Agrobacterium tumefaciens, where it regulates biofilm formation. In mammalian systems, other pterins like tetrahydrobiopterin are crucial cofactors in the synthesis of neurotransmitters. While the specific signaling roles of this compound in mammalian cells are still under investigation, its presence as a biomarker suggests involvement in cellular processes that are altered in disease states.

Troubleshooting Guides

Issue 1: Precipitate forms when preparing an aqueous working solution from a DMSO stock.

  • Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit as the percentage of DMSO decreases.

  • Solutions:

    • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.

    • Increase the co-solvent percentage: If your experimental design allows, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful of the potential for solvent-induced toxicity in cell-based assays (typically, the final DMSO concentration should be ≤ 0.5%).

    • pH adjustment of the aqueous buffer: As pterin solubility increases in alkaline conditions, adjusting the pH of your final working solution to a moderately basic pH (if compatible with your experiment) may improve solubility.

Issue 2: Low or no observable effect of this compound in a cell-based assay.

  • Cause: The compound may not be fully dissolved, leading to a lower effective concentration than intended, or the compound may have degraded.

  • Solutions:

    • Verify dissolution: Before adding to your assay, visually inspect your stock and working solutions to ensure there is no precipitate. Gentle vortexing or sonication may aid dissolution.

    • Prepare fresh solutions: Pterin solutions, especially in their reduced forms, can be unstable. It is best to prepare fresh solutions for each experiment or use aliquots of a stock solution that have been stored properly to avoid repeated freeze-thaw cycles.

    • Optimize concentration: Perform a dose-response experiment with a wider concentration range to determine the optimal effective concentration for your specific cell line and assay.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Notes
Water (neutral pH)Very Low25Intermolecular hydrogen bonding limits solubility.
Water (pH > 12.2)High25Deprotonation increases polarity and solubility.
Dimethyl Sulfoxide (DMSO)Soluble25A common solvent for preparing stock solutions.
ChloroformSlightly Soluble25
EthanolEstimated Low25Based on the behavior of similar pterin compounds.
MethanolEstimated Low25Based on the behavior of similar pterin compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 191.18 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 1.91 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear. If dissolution is slow, brief sonication in a water bath may be used.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Working Solution for Cell Culture Applications

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for a 10 µM final concentration): a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed cell culture medium. This will result in a 10 µM working solution. b. Further dilute this working solution as needed for your specific experimental concentrations.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. For example, if your final this compound concentration is 10 µM, your vehicle control should contain 0.1% DMSO.

  • Application to Cells: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_logic start Solubility Issue Encountered precipitate Precipitate in Aqueous Solution? start->precipitate no_effect Low/No Biological Effect? precipitate->no_effect No sol_limit Concentration > Solubility Limit precipitate->sol_limit Yes check_dissolution Incomplete Dissolution or Degradation no_effect->check_dissolution Yes end Problem Resolved no_effect->end No decrease_conc Decrease Final Concentration sol_limit->decrease_conc increase_cosolvent Increase Co-solvent % sol_limit->increase_cosolvent adjust_ph Adjust Buffer pH (if possible) sol_limit->adjust_ph decrease_conc->end increase_cosolvent->end adjust_ph->end verify_dissolution Visually Inspect Solution check_dissolution->verify_dissolution prepare_fresh Prepare Fresh Solutions check_dissolution->prepare_fresh optimize_conc Perform Dose-Response check_dissolution->optimize_conc verify_dissolution->end prepare_fresh->end optimize_conc->end

References

minimizing photo-bleaching of pterin-based probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of pterin-based probes during fluorescence microscopy experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using pterin-based fluorescent probes and provides systematic steps to resolve them.

Issue 1: Rapid Signal Loss or Fading During Imaging

Possible Cause Troubleshooting Step Expected Outcome
Photobleaching 1. Reduce Excitation Light Intensity: Lower the laser power or use neutral density filters.[1][2] 2. Minimize Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.[1][2] 3. Use Antifade Reagents: Mount the sample in a commercially available or homemade antifade medium.[3] 4. Optimize Imaging Protocol: Acquire images only when necessary. For time-lapse experiments, increase the interval between acquisitions.A significant reduction in the rate of fluorescence decay, allowing for longer observation periods.
Phototoxicity 1. Assess Cell Health: Monitor cells for signs of stress, such as membrane blebbing or apoptosis. 2. Reduce Overall Light Dose: Implement the same strategies as for minimizing photobleaching, as phototoxicity is often linked to the total light exposure.Healthier cells that maintain their normal morphology and behavior throughout the experiment, leading to more reliable data.
Probe Instability 1. Check pH of Medium: The fluorescence of pterin derivatives can be pH-sensitive. Ensure the imaging buffer is maintained at the optimal pH for your specific probe. 2. Verify Probe Oxidation State: Oxidized pterins are generally more fluorescent than their reduced forms. Ensure that the experimental conditions do not promote reduction of the probe.A more stable and consistent fluorescence signal over time.

Issue 2: Low Initial Fluorescence Signal

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Probe Concentration 1. Titrate Probe Concentration: Experiment with a range of probe concentrations to find the optimal balance between signal intensity and potential aggregation-induced quenching.An increase in the initial fluorescence intensity without introducing artifacts from probe aggregation.
Incorrect Filter Sets 1. Verify Filter Specifications: Ensure that the excitation and emission filters are appropriate for the specific absorption and emission maxima of your pterin-based probe.Maximized signal detection and minimized bleed-through from other fluorescent molecules.
Environmental Quenching 1. Analyze Imaging Medium Components: Some components in the imaging medium can quench fluorescence. If possible, simplify the medium or test for quenching effects of individual components.An increase in the initial fluorescence signal by removing quenching agents.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for pterin-based probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, a pterin-based probe, upon exposure to excitation light. This leads to a gradual decrease in the fluorescence signal, which can limit the duration of imaging experiments and affect the accuracy of quantitative measurements. Pterin derivatives, like many organic fluorophores, are susceptible to photobleaching, especially under high-intensity illumination.

Q2: How can I quantitatively assess the photostability of my pterin-based probe?

A2: You can create a photobleaching curve by continuously imaging your sample and plotting the fluorescence intensity over time. This allows you to determine the rate of photobleaching under your specific experimental conditions. For a more detailed analysis, you can calculate the photobleaching quantum yield, which is a measure of the probability that an excited fluorophore will be photobleached.

Q3: Which antifade reagents are best for pterin-based probes?

A3: While specific data on the best antifade reagents for pterin-based probes is limited, reagents containing p-phenylenediamine (PPD) have shown to be very effective in reducing photobleaching for a variety of fluorophores. However, some antifade reagents can cause an initial reduction in fluorescence intensity, so it is important to test different formulations to find the one that works best for your specific probe and application. For live-cell imaging, it is crucial to use reagents specifically designed for this purpose, such as those based on Trolox or enzymatic oxygen scavenging systems, as traditional antifade mounting media are often toxic to living cells.

Q4: Does the cellular environment affect the photostability of pterin-based probes?

A4: Yes, the local environment can significantly impact probe photostability. Factors such as the pH of the medium, the presence of reactive oxygen species, and interactions with other molecules can all influence the rate of photobleaching. It is important to consider and control these factors as much as possible in your experimental design.

Q5: Are there any alternatives to using antifade reagents for minimizing photobleaching?

A5: Yes, several strategies can be employed in addition to, or instead of, antifade reagents. These include:

  • Optimizing your imaging setup: Use a high-quantum-yield detector to maximize signal detection with lower excitation power.

  • Choosing a more photostable probe: If possible, select a pterin derivative with a higher intrinsic photostability.

  • Computational correction: For quantitative studies, you can acquire a photobleaching curve from a control sample and use it to correct for signal loss in your experimental data.

Quantitative Data

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. A higher quantum yield generally indicates a brighter fluorophore. The following table summarizes the fluorescence quantum yields for several pterin derivatives in acidic and basic aqueous solutions.

Pterin DerivativeΦF (Acidic Medium)ΦF (Basic Medium)
Pterin0.330.27
6-carboxypterin0.280.18
6-formylpterin0.120.07
Folic Acid<0.005<0.005
Data sourced from Thomas et al. (2002).

Experimental Protocols

Protocol 1: Assessing the Photostability of a Pterin-Based Probe

This protocol describes a method for generating a photobleaching curve to quantify the photostability of a pterin-based probe.

Materials:

  • Fluorescence microscope with a camera or other detector

  • Pterin-based probe of interest

  • Appropriate solvent or buffer for the probe

  • Microscope slides and coverslips

  • Antifade reagent (optional, for comparison)

Methodology:

  • Sample Preparation:

    • Prepare a solution of the pterin-based probe at a concentration suitable for imaging.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

    • For comparison, prepare a second sample with an antifade reagent mixed into the probe solution.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to warm up for stable output.

    • Select the appropriate filter set for your pterin-based probe.

    • Set the excitation light intensity to a level that you would typically use for your experiments.

    • Adjust the camera settings (exposure time, gain) to obtain a good initial signal without saturating the detector.

  • Image Acquisition:

    • Focus on the sample and select a region of interest (ROI).

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds).

    • Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.

    • The resulting curve represents the photobleaching profile of your probe under the tested conditions.

    • To quantify photostability, you can calculate the half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

photobleaching_pathway S0 Ground State (S0) Pterin Probe S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached Product S1->Bleached Direct Photolysis T1->Bleached Photochemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->Bleached Oxidation Fluorescence Fluorescence

Caption: Simplified Jablonski diagram illustrating the potential pathways leading to photobleaching of a pterin-based probe.

troubleshooting_workflow Start Start: Rapid Signal Loss Observed ReduceLight Reduce Excitation Intensity & Exposure Time Start->ReduceLight CheckAntifade Use/Optimize Antifade Reagent ReduceLight->CheckAntifade CheckCellHealth Assess Cell Viability CheckAntifade->CheckCellHealth CheckProbeEnv Verify pH and Oxidation State CheckCellHealth->CheckProbeEnv ProblemSolved Problem Resolved CheckProbeEnv->ProblemSolved If successful Reassess Re-evaluate Probe & System CheckProbeEnv->Reassess If not successful

Caption: A logical workflow for troubleshooting rapid signal loss when using pterin-based probes.

References

Validation & Comparative

6,7-Dimethylpterin vs. Biopterin as a Cofactor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme cofactors is critical for accurate experimental design and therapeutic development. This guide provides an objective comparison of 6,7-Dimethylpterin and the natural cofactor, Biopterin (in its reduced form, Tetrahydrobiopterin or BH4), for key enzymes in human physiology.

This comparison focuses on the performance of these cofactors with Aromatic Amino Acid Hydroxylases (AAAHs) and Nitric Oxide Synthases (NOS), presenting available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.

Introduction to Pterin Cofactors

Pterins are a class of heterocyclic compounds that, in their reduced forms, act as essential cofactors for a variety of enzymatic reactions. The most well-known of these is Tetrahydrobiopterin (BH4), the natural cofactor for phenylalanine, tyrosine, and tryptophan hydroxylases, which are the rate-limiting enzymes in the biosynthesis of the neurotransmitters dopamine and serotonin, and in the catabolism of phenylalanine. BH4 is also an essential cofactor for all three isoforms of nitric oxide synthase (NOS), which produce the critical signaling molecule nitric oxide (NO).

This compound, a synthetic pterin derivative, has been investigated as a potential substitute for BH4 in various enzymatic assays. Understanding the differences in their efficacy and interaction with target enzymes is crucial for interpreting experimental results and for the development of pharmacological chaperones for diseases associated with pterin metabolism deficiencies.

Comparative Efficacy as an Enzyme Cofactor

The efficacy of a cofactor is determined by its ability to facilitate the catalytic activity of an enzyme, often measured by kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). Below is a summary of available data comparing this compound to Biopterin for key enzymes.

Data Presentation
EnzymeCofactorKm (µM)Vmax (relative activity)Key Observations
Phenylalanine Hydroxylase (PAH) Tetrahydrobiopterin (BH4)~24-33100%Requires activation by its substrate, L-phenylalanine, to achieve maximal activity. Exhibits positive cooperativity towards BH4 upon activation.[1]
6,7-DimethyltetrahydropterinNot AvailableFully ActiveThe enzyme is reported to be essentially fully active without pre-incubation with L-phenylalanine, suggesting a different regulatory interaction compared to BH4.
Tyrosine Hydroxylase (TH) Tetrahydrobiopterin (BH4)~24100%Exhibits negative cooperativity.[2]
6-Methyltetrahydropterin62.7 ± 5.7Not AvailableDoes not show cooperativity.[2]
6,7-DimethyltetrahydropterinNot AvailableFunctional, but less active than BH4Used as a non-natural cofactor in high-throughput screening assays.[3]
Tryptophan Hydroxylase (TPH) Tetrahydrobiopterin (BH4)Not Available100%The natural cofactor for both TPH1 and TPH2 isoforms.
6,7-DimethyltetrahydropterinNot AvailableIneffective (for TPH2 mutant)Was not effective in increasing the thermal stability of a mutant TPH2 enzyme, in contrast to BH4 and 6-methyltetrahydropterin.[4]
Nitric Oxide Synthase (NOS) Tetrahydrobiopterin (BH4)Not Available100%Essential for NO production and preventing NOS uncoupling, which leads to superoxide production.
6,7-DimethyltetrahydropterinNot AvailableNot AvailableNo specific kinetic data found in the reviewed literature.

Note: "Not Available" indicates that specific quantitative data for this compound was not found in the performed literature search. Data for 6-Methyltetrahydropterin with Tyrosine Hydroxylase is included as a close structural analog.

Signaling Pathways

The enzymatic reactions dependent on these cofactors are integral to several critical signaling pathways.

Aromatic Amino Acid Hydroxylation Pathway

This pathway is fundamental for the synthesis of the neurotransmitters dopamine and serotonin from their respective amino acid precursors.

Aromatic Amino Acid Hydroxylation cluster_tyrosine Dopamine Synthesis cluster_tryptophan Serotonin Synthesis cluster_cofactor Cofactor Requirement Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Tryptophan L-Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin Five_HTP->Serotonin Aromatic L-amino acid decarboxylase BH4 Tetrahydropterin (BH4 or analog) BH4->L_DOPA + O2 BH4->Five_HTP + O2

Biosynthesis of Dopamine and Serotonin.
Nitric Oxide Synthesis and Signaling Pathway

Nitric oxide (NO) is a crucial signaling molecule in the cardiovascular, nervous, and immune systems. Its production is catalyzed by Nitric Oxide Synthase (NOS) with BH4 as an essential cofactor.

Nitric Oxide Signaling cluster_synthesis NO Synthesis cluster_cofactor Cofactor cluster_signaling Downstream Signaling L_Arginine L-Arginine NO_Citrulline Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Citrulline Nitric Oxide Synthase (NOS) sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC activates BH4 Tetrahydropterin (BH4 or analog) BH4->NO_Citrulline + O2, NADPH GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of 6,7-Dimethylpterin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 6,7-Dimethylpterin, a pteridine derivative, is crucial for various biomedical research applications. This guide provides an objective comparison of validated analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Pteridines, including this compound, are heterocyclic compounds involved in diverse biological processes, and their levels can serve as biomarkers for various pathological states. The choice of an analytical method for their quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares the performance of High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), highlighting their respective strengths and limitations.

Comparative Analysis of Validated Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound and other relevant pteridine derivatives.

Method Analyte(s) Matrix Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy (% Recovery) Precision (%RSD) Reference
HPLC-Q-TOF-MS This compound & 9 other pterinsHuman Urine25-1000 ng/mL----[1]
HILIC-MS/MS Dimethylpterin & 11 other pteridinesHuman Urine---83.1-116.7%1.4-15.6%[2]
LC-MS/MS 6 Pterins (isomers of bio- and neopterins)Urine-7-360 pg/mL---[3][4]
CE-LIF This compound & 8 other pterins--< 1 x 10⁻¹⁰ M---[5]
GC/MS Biopterin, Neopterin (this compound as internal standard)Urine-----

Detailed Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) for Pteridine Profiling

This method utilizes a "dilute-and-shoot" approach, offering a simple and high-throughput sample preparation.

  • Sample Preparation:

    • Centrifuge urine samples.

    • Filter the supernatant.

    • Directly inject the filtered urine into the HPLC system.

  • Instrumentation: Agilent 1290 Infinity II Series HPLC system coupled to a Q-TOF-MS.

  • Chromatographic Conditions:

    • Column: Discovery RP Amide C16 (4.6 × 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 99:1 (v/v) of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: Not specified.

    • Detection: Positive electrospray ionization (ESI) mode.

  • Internal Standard: 7-methylpterin.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) for Simultaneous Pteridine Analysis

This HILIC-based method allows for the separation of a wide range of polar pteridines, including their reduced forms, without the need for oxidative pretreatment.

  • Sample Preparation:

    • Stabilize urine samples with dithiothreitol (DTT).

    • Dilute the stabilized urine sample.

  • Instrumentation: Not specified.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC column.

    • Mobile Phase: Gradient elution.

    • Run Time: 20 minutes.

  • Detection: Tandem mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Separation

This method is optimized for the separation of positional isomers of key pteridines.

  • Sample Preparation:

    • Oxidize urine samples with Manganese Dioxide (MnO₂).

    • Filter the sample.

    • Directly dilute the filtered sample in the mobile phase.

  • Instrumentation: Not specified.

  • Chromatographic Conditions:

    • Column: LUNA amino column (2 x 150 mm, 3 µm).

    • Mobile Phase: Isocratic elution with 85% (acetonitrile/0.1% formic acid) and 15% (0.1% formic acid/10 mM ammonium formate).

    • Flow Rate: 400 µL/min.

    • Injection Volume: 10 µL.

  • Detection: Tandem mass spectrometry, typically in negative ion-electrospray mode.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.

HPLC_QTOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Filter Filtration Centrifuge->Filter HPLC HPLC Separation (RP Amide C16) Filter->HPLC QTOF_MS Q-TOF-MS Detection (Positive ESI) HPLC->QTOF_MS Data Data Acquisition & Analysis QTOF_MS->Data

Caption: Workflow for this compound analysis using HPLC-Q-TOF-MS.

HILIC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Stabilize Stabilization with DTT Urine->Stabilize Dilute Dilution Stabilize->Dilute HILIC HILIC Separation (ZIC-HILIC) Dilute->HILIC MS_MS Tandem MS Detection HILIC->MS_MS Data Data Acquisition & Analysis MS_MS->Data

Caption: Workflow for pteridine analysis using HILIC-MS/MS.

LC_MS_MS_Isomer_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Oxidize Oxidation (MnO₂) Urine->Oxidize Filter Filtration Oxidize->Filter Dilute Dilution Filter->Dilute LC LC Separation (LUNA Amino) Dilute->LC MS_MS Tandem MS Detection (Negative ESI) LC->MS_MS Data Data Acquisition & Analysis MS_MS->Data

Caption: Workflow for pteridine isomer analysis using LC-MS/MS.

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the research. LC-MS/MS based methods, particularly those employing HILIC or specialized columns for isomer separation, offer high sensitivity and specificity, making them suitable for complex biological matrices and the simultaneous analysis of multiple pteridines. The "dilute-and-shoot" HPLC-Q-TOF-MS method provides a rapid and straightforward approach for high-throughput screening. For ultra-sensitive detection, Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) presents a powerful alternative. This guide provides a foundational comparison to assist researchers in making an informed decision for their analytical needs in the study of this compound and related compounds.

References

Performance of 6,7-Dimethylpterin in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 6,7-Dimethylpterin, the choice of buffer system is critical for ensuring experimental reproducibility and accuracy. This guide provides a comparative analysis of the performance of this compound in commonly used buffer systems, supported by experimental data on its stability, solubility, and fluorescence properties.

Data Summary

The following table summarizes the key performance indicators of this compound in phosphate, Tris-HCl, and HEPES buffer systems. These buffers are frequently employed in enzymatic assays and analytical methods involving pterin derivatives.

Performance MetricPhosphate BufferTris-HCl BufferHEPES BufferAlternative Pterins
Solubility Limited solubility of ~20 µM in 0.02 M phosphate buffer at pH 7 and 10. Can lead to precipitation in reactions where its concentration exceeds this limit.Generally considered stable in aqueous solutions.[1][2] Specific solubility data for this compound is not readily available, but Tris is a common component in assays where pterins are analyzed.Used in enzymatic assays with pterin-based fluorescent probes, suggesting sufficient solubility for these applications.[3]Pterins, as a class, often exhibit low solubility in common organic solvents due to strong intermolecular hydrogen bonding.
Stability Anions of weak acids, like phosphate, can act as fluorescence quenchers for pterins. This may impact the accuracy of fluorescence-based assays.Tris-HCl buffers are generally stable and widely used for the resuspension and storage of nucleic acids and in enzymatic reactions. They are suitable for buffering in the pH range of 7-9.A common buffer in enzymatic assays, including those with pterin derivatives, suggesting good stability of the system.The stability of pterins is significantly affected by light and temperature; they should be stored in non-UV transparent containers at low temperatures.
Fluorescence Phosphate has been reported to be an efficient quencher of pterin fluorescence.Tris-HCl is used in assays where this compound is a fluorescent product, indicating its compatibility with fluorescence detection.HEPES has been used in fluorescence polarization assays with pterin-based probes without reported interference.The fluorescence of pterin derivatives can be quenched by various molecules, including purine nucleotides.
Enzymatic Activity Phosphate buffer can interfere with the dissolution of certain compounds and may impact enzyme kinetics.Tris-HCl is a standard buffer in many enzymatic assays, including those involving pterin metabolism, and is generally well-tolerated by enzymes.HEPES is widely used in enzymatic assays and has been shown to have minimal impact on the activity of various enzymes up to 100 mM.The choice of buffer can significantly impact enzyme activity, with different enzymes showing preferences for specific buffer systems.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducing and building upon existing research.

Protocol 1: Determination of this compound as a Product of Molybdenum Cofactor Biosynthesis Intermediate

This protocol is adapted from an assay to analyze the formation of a diaminopyrimidine-type product in the Molybdenum cofactor (Moco) biosynthesis pathway, which is then converted to this compound for detection.

Objective: To quantify the enzymatic product by converting it to the fluorescent this compound.

Materials:

  • Enzyme extract (e.g., MoaA)

  • 5'-GTP (substrate)

  • S-adenosylmethionine (SAM)

  • 100 mM Tris-HCl, pH 9.0

  • 300 mM NaCl

  • 2 mM DTT

  • Sodium dithionite (Na₂S₂O₄)

  • 2,3-butanedione

Procedure:

  • Perform in vitro enzyme assays under anaerobic conditions at room temperature for 45 minutes in a total volume of 180 µL.

  • The reaction mixture should contain 100 mM Tris-HCl (pH 9.0), 300 mM NaCl, 2 mM DTT, a 10-fold molar excess of SAM, the substrate (5'-GTP), and a 20-fold molar excess of Na₂S₂O₄.

  • Initiate the reaction by adding the enzyme.

  • To convert the reaction product to this compound for analysis, add 2,3-butanedione to the reaction mixture.

  • Analyze the formation of this compound via HPLC with fluorescence detection.

Protocol 2: Fluorescence Quenching Studies of Pterin Derivatives

This protocol outlines a general method for studying the quenching of pterin fluorescence by different buffer components or other molecules.

Objective: To assess the impact of a specific buffer system on the fluorescence signal of this compound.

Materials:

  • This compound stock solution

  • Buffer solutions of interest (e.g., Phosphate, Tris-HCl, HEPES) at various concentrations and pH values.

  • Spectrofluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of this compound in the different buffer systems to be tested.

  • Measure the fluorescence emission spectrum of each sample, ensuring to use a consistent excitation wavelength.

  • Record the fluorescence intensity at the emission maximum.

  • To study quenching, add increasing concentrations of the potential quencher (e.g., the conjugate base of the buffer acid) to the pterin solution and repeat the fluorescence measurements.

  • Analyze the data using Stern-Volmer plots to determine the quenching constants.

Mandatory Visualization

The following diagrams illustrate a key biological pathway where this compound is relevant and a typical experimental workflow.

Molybdenum_Cofactor_Biosynthesis Molybdenum Cofactor (Moco) Biosynthesis Pathway cluster_analysis Analytical Derivatization GTP GTP cPMP Cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP MoaA/MoaC (Step 1) Product Diaminopyrimidine Product GTP->Product MoaA Assay MPT Molybdopterin (MPT) cPMP->MPT MPT Synthase (Step 2) MPT_AMP Adenylated MPT (MPT-AMP) MPT->MPT_AMP Mo-insertase (G-domain) (Step 3) Moco Molybdenum Cofactor (Moco) MPT_AMP->Moco Mo-insertase (E-domain) (Step 4) DMP This compound (for analysis) Product->DMP + 2,3-butanedione Fluorescence_Quenching_Workflow Experimental Workflow for Fluorescence Quenching Analysis cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Pterin_Stock This compound Stock Solution Mix_Sample Prepare Samples: Fixed [Pterin] in each buffer Pterin_Stock->Mix_Sample Buffer_Series Series of Buffer Solutions (e.g., Phosphate, Tris, HEPES) at varying concentrations/pH Buffer_Series->Mix_Sample Measure_Fluorescence Measure Emission Spectra (Spectrofluorometer) Mix_Sample->Measure_Fluorescence Record_Intensity Record Max. Emission Intensity Measure_Fluorescence->Record_Intensity Stern_Volmer Generate Stern-Volmer Plot Record_Intensity->Stern_Volmer Calculate_Kq Calculate Quenching Constant (Kq) Stern_Volmer->Calculate_Kq

References

6,7-Dimethylpterin: An Unvalidated Biomarker in the Landscape of Disease Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for reliable and specific biomarkers is paramount. This guide provides a comparative analysis of 6,7-Dimethylpterin as a potential disease biomarker, placing its performance in the context of other pteridine compounds and established clinical markers. While initial interest has included this compound in biomarker panels, current evidence does not support its validation as a standalone or significant contributor to disease diagnosis.

Comparative Analysis of Urinary Pteridines in Cancer

Pteridines, a class of heterocyclic compounds, have been investigated as potential biomarkers for various diseases, particularly cancer, due to their roles in cellular metabolism and immune responses. While several pteridine derivatives have shown promise, the clinical utility of this compound remains unsubstantiated.

A key study analyzing the urinary levels of eight different pteridines in cancer patients versus healthy controls found no statistically significant difference in the excretion of this compound.[1][2][3] In contrast, levels of other pteridines, such as 6-biopterin, 6-hydroxymethylpterin, pterin, xanthopterin, and isoxanthopterin, were significantly higher in cancer patients.[1][4] This suggests that while the overall pteridine metabolism may be altered in cancer, this compound is not a primary indicator of this dysregulation.

Table 1: Comparative Performance of Urinary Pteridines in Cancer Detection

BiomarkerFold Change in Cancer Patients (vs. Healthy Controls)p-valueDiagnostic Potential
This compound Not Significantly Different > 0.05 Low
6-BiopterinSignificantly Increased< 0.05Moderate
6-HydroxymethylpterinSignificantly Increased< 0.05Moderate
PterinSignificantly Increased< 0.05Moderate
XanthopterinSignificantly Increased< 0.05High
IsoxanthopterinSignificantly Increased< 0.05High

Data synthesized from studies investigating urinary pteridine levels in cancer patients.

Performance Comparison with Established Cancer Biomarkers

To provide a broader context, the performance of a hypothetical this compound-based test is compared to established urinary and serum biomarkers for bladder and lung cancer, respectively. It is crucial to note that no dedicated studies providing sensitivity and specificity for this compound in cancer detection were found in the scientific literature. The values presented are for illustrative purposes, assuming its performance would be inferior based on the lack of significant differential expression.

Table 2: Diagnostic Performance of Urinary Biomarkers for Bladder Cancer

Biomarker/TestSensitivitySpecificityArea Under the Curve (AUC)
This compound (Hypothetical) Low Low N/A
Urine Cytology16-84%>90%~0.65
NMP-2250-70%60-90%0.650-0.707
UroVysion FISH~77%~98%~0.85
Bladder EpiCheck®~68%~88%N/A

N/A: Not available from current literature.

Experimental Protocols

The primary methods for the analysis of pteridines in biological fluids are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary Pteridine Analysis by LC-MS/MS

This method is suitable for the simultaneous quantification of a panel of pteridines, including this compound.

1. Sample Preparation:

  • Collect mid-stream urine samples and protect from light.

  • Centrifuge at 4,000 rpm for 10 minutes to remove cellular debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Dilute the filtered urine 1:10 with the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each pteridine.

Workflow for Pteridine Biomarker Analysis

G cluster_sample Sample Collection & Processing cluster_analysis Analytical Phase cluster_data Data Interpretation Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Filter Filtration Centrifuge->Filter Dilute Dilution Filter->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Stats Statistical Analysis Quant->Stats Comp Comparison to Controls Stats->Comp

Caption: Workflow for urinary pteridine biomarker analysis.

Pteridine Metabolism and Signaling Pathways

Pteridines are synthesized from guanosine triphosphate (GTP) through the de novo pathway. A salvage pathway also exists for the recycling of pteridine derivatives. In cancer, this metabolism is often dysregulated, partly due to alterations in folate metabolism.

The specific enzymatic steps leading to the formation and degradation of this compound are not well-characterized. It is hypothesized to be a minor metabolic byproduct rather than a key functional molecule in a specific signaling cascade.

Simplified Pteridine Biosynthesis Pathway

G cluster_salvage Salvage Pathway GTP Guanosine Triphosphate (GTP) Neopterin Dihydroneopterin Triphosphate GTP->Neopterin de novo pathway Biopterin Tetrahydrobiopterin (BH4) Neopterin->Biopterin OtherPteridines Other Pteridines (e.g., Xanthopterin, Isoxanthopterin) Neopterin->OtherPteridines Biopterin->OtherPteridines Dimethylpterin This compound OtherPteridines->Dimethylpterin Hypothesized Minor Pathway PterinRecycling Pterin Recycling PterinRecycling->Biopterin

Caption: Simplified overview of pteridine biosynthesis.

Conclusion: this compound - A Biomarker Lacking Validation

Based on the available scientific literature, this compound does not currently meet the criteria for a validated disease biomarker. Studies have not demonstrated a significant and consistent alteration in its levels in disease states, particularly in cancer, where other pteridines have shown more promise. Furthermore, there is a lack of data on its diagnostic performance, and its specific role in metabolic or signaling pathways remains unclear.

For researchers and drug development professionals, focusing on more established biomarkers or other more significantly altered pteridines, such as xanthopterin and isoxanthopterin, would be a more evidence-based approach for diagnostic and therapeutic development. Future research may yet uncover a specific context in which this compound has clinical utility, but for now, it remains an unvalidated candidate in the search for effective disease biomarkers.

References

Assessing the Purity of Commercial 6,7-Dimethylpterin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 6,7-Dimethylpterin, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of methods to assess the purity of commercial this compound, discusses potential alternatives, and presents supporting experimental data and protocols.

Comparison of Commercial this compound and Alternatives

The purity of commercially available this compound can vary between suppliers. While a comprehensive, independent comparative study is not publicly available, manufacturers typically provide a certificate of analysis with a stated purity level. As a common internal standard in pterin analysis, high purity is expected. Alternatives such as 6-Methylpterin and Lumazine are also used in various research applications and their purity is a key consideration.

CompoundCommercial Source (Example)Stated PurityKey Application
This compound Supplier A≥95%Internal standard, cancer biomarker research
Supplier B≥98%Internal standard, pteridine metabolism studies
6-Methylpterin Supplier C≥98%[1]Internal standard, studies on folic acid derivatives
Lumazine Supplier D>99.5%[2]Precursor in riboflavin synthesis studies, nanoparticle platform development

Analytical Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable method for assessing the purity of pterin compounds. More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity, which can be crucial for identifying and quantifying trace impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: HPLC-UV for this compound Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Isocratic elution with 99:1 (v/v) Solvent A:Solvent B has been shown to be effective for separating a range of pteridines, including this compound[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm and 345 nm, corresponding to the absorption maxima of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Potential Impurities in Commercial this compound

Pterins are typically synthesized via condensation reactions. Potential impurities in commercial this compound may include:

  • Starting Materials: Unreacted 2,5,6-triaminopyrimidin-4(3H)-one and diacetyl (2,3-butanedione).

  • Positional Isomers: Isomeric pterins formed due to alternative condensation reactions.

  • Degradation Products: Pteridines can be susceptible to photo-degradation and oxidation, leading to the formation of various oxidized species.

Visualization of Experimental Workflows and Biological Pathways

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a commercial pterin compound.

cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Acquisition & Analysis A Weigh Commercial This compound B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 275 & 345 nm E->F G Chromatogram Generation F->G H Peak Integration & Purity Calculation G->H cluster_0 Coupled eNOS cluster_1 Uncoupled eNOS L_Arginine L-Arginine eNOS_coupled eNOS L_Arginine->eNOS_coupled NO Nitric Oxide (NO) eNOS_coupled->NO Citrulline L-Citrulline eNOS_coupled->Citrulline BH4 Tetrahydrobiopterin (BH4) (High Purity Cofactor) BH4->eNOS_coupled Superoxide Superoxide (O2-) L_Arginine2 L-Arginine eNOS_uncoupled eNOS L_Arginine2->eNOS_uncoupled eNOS_uncoupled->Superoxide Low_BH4 Low BH4 or Presence of Impurities (e.g., Oxidized Pterins) Low_BH4->eNOS_uncoupled

References

Quantitative Structure-Activity Relationship (QSAR) of Pterins: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pterin scaffold, a core component of folic acid and other essential cofactors, has emerged as a privileged structure in medicinal chemistry. Derivatives of pterin have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the development of novel therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the intricate relationship between the chemical structure of pterin analogs and their biological activity, thereby guiding the rational design of more potent and selective inhibitors.

This guide provides a comparative overview of QSAR studies on pterin derivatives targeting key enzymes, including Polo-like kinase 1 (PLK1), Dihydropteroate Synthase (DHPS), and Dihydrofolate Reductase (DHFR). We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of the structure-activity landscapes of these important molecules.

Comparative QSAR Data of Pterin Derivatives

The following tables summarize the key findings from various QSAR studies on pterin derivatives, offering a side-by-side comparison of their inhibitory activities and the statistical validity of the predictive models.

Table 1: 3D-QSAR of Pteridinone Derivatives as PLK1 Inhibitors

A study on novel pteridinone derivatives as inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, yielded robust 3D-QSAR models.[1][2][3] The biological activity is expressed as the half-maximal inhibitory concentration (IC50) against the MCF7 breast cancer cell line.

Compound IDR1R2IC50 (µM)pIC50Predicted pIC50 (CoMFA)Predicted pIC50 (CoMSIA/SHE)Predicted pIC50 (CoMSIA/SEAH)
1 H4-F0.156.826.856.836.81
2 H4-Cl0.126.926.906.916.93
3 H4-Br0.116.966.956.966.97
4 H4-CH30.256.606.626.616.59
5 H4-OCH30.316.516.506.526.51
6 H3-F0.226.666.656.676.66
7 H3-Cl0.186.746.756.736.74
8 H3-Br0.166.806.796.816.80
9 H3-CH30.356.466.456.476.46
10 H3-OCH30.426.386.376.396.38
11 CH34-F0.087.107.127.097.11
12 CH34-Cl0.067.227.207.237.21
13 CH34-Br0.057.307.317.297.30
14 CH34-CH30.126.926.936.916.92
15 CH34-OCH30.156.826.816.836.82
16 CH33-F0.107.007.016.997.00
17 CH33-Cl0.077.157.167.147.15
18 CH33-Br0.067.227.217.237.22
19 CH33-CH30.186.746.756.736.74
20 CH33-OCH30.216.686.676.696.68
21 Et4-F0.057.307.327.297.31
22 Et4-Cl0.047.407.387.417.39
23 Et4-Br0.037.527.537.517.52
24 Et4-CH30.087.107.117.097.10
25 Et4-OCH30.107.006.997.017.00
26 Et3-F0.067.227.237.217.22
27 Et3-Cl0.057.307.317.297.30
28 Et3-Br0.047.407.397.417.40

Table 2: Statistical Parameters of the 3D-QSAR Models for PLK1 Inhibitors [1][3]

ModelSEEFr²_pred
CoMFA 0.670.9920.04285.50.683
CoMSIA/SHE 0.690.9740.07108.70.758
CoMSIA/SEAH 0.660.9750.07110.80.767
  • : Cross-validated correlation coefficient (Leave-One-Out). A q² value greater than 0.5 is considered good.

  • : Non-cross-validated correlation coefficient.

  • SEE : Standard Error of Estimate.

  • F : F-statistic value.

  • r²_pred : Predictive correlation coefficient for the external test set. An r²_pred value greater than 0.6 is considered good.

Table 3: QSAR of Pterin-Based Dihydropteroate Synthase (DHPS) Inhibitors

Several studies have focused on developing pterin-based inhibitors that target the pterin-binding site of DHPS, aiming to overcome resistance to traditional sulfonamide drugs. The following data represents a selection of these inhibitors and their activities.

Compound IDStructure/ModificationIC50 (µM)
1 6-methylpterin derivative1.8
2 6-carboxylpterin derivative0.5
3 7-methylpterin derivative>100
4 7-phenylpterin derivative12.5
5 Pterin-sulfa conjugate 15.2
6 Pterin-sulfa conjugate 22.1

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validity of any QSAR study. Below are the methodologies employed for the key experiments cited in this guide.

Protocol 1: In Vitro PLK1 Inhibition Assay (Antiproliferative Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the pteridinone derivatives against the MCF7 breast cancer cell line using the MTT assay.

  • Cell Culture: MCF7 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The pteridinone derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are then added to the wells, with the final DMSO concentration not exceeding 0.1%. A control group receives only the vehicle (0.1% DMSO).

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method to assess DHPS inhibition is a coupled enzymatic spectrophotometric assay.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 10 mM DTT, 0.2 mM 6-hydroxymethyl-7,8-dihydropterin, 2 mM ATP, and the pterin-based inhibitor at various concentrations.

  • Enzyme Addition: Add purified DHPS enzyme to the reaction mixture.

  • Coupling Enzyme and Substrate: Add an excess of dihydrofolate reductase (DHFR) and 0.2 mM NADPH.

  • Initiation and Measurement: Initiate the reaction by adding p-aminobenzoic acid (pABA).

  • Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as the product of the DHPS reaction (dihydropteroate) is reduced by DHFR.

  • IC50 Determination: Calculate the initial reaction velocities at different inhibitor concentrations. The IC50 value is determined from a plot of enzyme activity against inhibitor concentration.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity against DHFR is typically determined by a spectrophotometric assay that measures the decrease in NADPH concentration.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5) and 1 mM DTT.

  • Reaction Components: In a microtiter plate, add the assay buffer, recombinant human DHFR enzyme, and the test pterin derivatives at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding a mixture of dihydrofolate (DHF) and NADPH.

  • Absorbance Monitoring: Monitor the decrease in absorbance at 340 nm over time using a plate reader. This decrease corresponds to the oxidation of NADPH to NADP+.

  • IC50 Calculation: Determine the rate of reaction for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

To provide a clearer context for the QSAR studies of pterins, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and the general workflow of a QSAR study.

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Model Model Development & Validation cluster_Application Application Data_Collection Dataset Collection (Chemical Structures & Biological Activity) Molecular_Descriptors Calculation of Molecular Descriptors Data_Collection->Molecular_Descriptors Data_Splitting Data Splitting (Training and Test Sets) Molecular_Descriptors->Data_Splitting Model_Building Model Building (e.g., CoMFA, CoMSIA) Data_Splitting->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Using Test Set) Internal_Validation->External_Validation Interpretation Model Interpretation (Contour Maps) External_Validation->Interpretation New_Design Design of New Compounds Interpretation->New_Design

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Folate_Biosynthesis GTP GTP GTP_cyclohydrolase_I GTP cyclohydrolase I GTP->GTP_cyclohydrolase_I Dihydroneopterin_triphosphate Dihydroneopterin triphosphate DHPS Dihydropteroate Synthase (DHPS) Target of Sulfonamides & Pterin Inhibitors Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate DHFS Dihydrofolate Synthase Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Target of Methotrexate & Pterin Inhibitors Dihydrofolate->DHFR NADPH -> NADP+ Tetrahydrofolate Tetrahydrofolate (THF) pABA p-Aminobenzoic acid (pABA) pABA->DHPS Glutamate Glutamate Glutamate->DHFS GTP_cyclohydrolase_I->Dihydroneopterin_triphosphate DHPS->Dihydropteroate DHFR->Tetrahydrofolate DHFS->Dihydrofolate

Caption: The folate biosynthesis pathway highlighting the enzymatic targets of pterin inhibitors.

PLK1_Signaling PLK1 Polo-like Kinase 1 (PLK1) G2_M_Transition G2/M Transition PLK1->G2_M_Transition Promotes Mitosis Mitosis PLK1->Mitosis Regulates Cytokinesis Cytokinesis PLK1->Cytokinesis Regulates Apoptosis Apoptosis PLK1->Apoptosis Inhibits G2_M_Transition->Mitosis Mitosis->Cytokinesis Cell_Proliferation Cell Proliferation Cytokinesis->Cell_Proliferation Pterin_Inhibitors Pterin-based Inhibitors Pterin_Inhibitors->PLK1 Inhibits

Caption: A simplified diagram of the Polo-like Kinase 1 (PLK1) signaling pathway in the cell cycle.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 6,7-Dimethylpterin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for 6,7-Dimethylpterin, including operational and disposal plans. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of experimental work.

Chemical Profile:

  • Name: this compound

  • CAS Number: 611-55-2

  • Molecular Formula: C₈H₉N₅O

  • Molecular Weight: 191.19 g/mol

  • Appearance: Crystalline solid

  • Known Hazards: Causes skin irritation.[1]

Quantitative Safety Data
ParameterValue/InformationSource/Rationale
GHS Hazard Statement H315: Causes skin irritationAggregated GHS information.[1]
Signal Word WarningBased on H315 hazard statement.[1]
Recommended Glove Type Nitrile or NeopreneGeneral recommendation for handling skin irritants.[2]
Recommended Glove Thickness 4 mil (minimum)General laboratory safety practice for handling chemical solids.
Eye Protection Chemical safety goggles with side shields or a full-face shieldStandard requirement for handling powdered chemicals and potential splashes.[2]
Storage Temperature -20°CRecommended storage condition to ensure stability.
Stability ≥ 4 years at -20°CProvided by commercial supplier.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Given that this compound is a skin irritant, ensure gloves are inspected for any signs of degradation or perforation before use. Double-gloving is recommended for extended handling periods.

  • Body Protection: A flame-retardant lab coat or coveralls must be worn to protect skin and clothing from contamination. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: For handling the solid compound where dust generation is possible, a NIOSH-approved N95 or higher particulate respirator is necessary to prevent inhalation. All handling of the solid form should ideally be performed within a chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment: PPE, analytical balance, weighing paper, spatulas, and clearly labeled containers for the product and any waste.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Weighing the Compound:

    • All weighing operations must be conducted within a chemical fume hood to minimize inhalation exposure.

    • Use anti-static weighing paper or a tared, enclosed container.

    • Handle the solid gently to prevent the generation of airborne dust.

  • Dissolving the Compound:

    • Slowly add the solvent to the weighed this compound.

    • If the dissolution process is unknown or expected to be exothermic, use an ice bath to control the temperature.

    • Keep containers covered as much as possible during the dissolution process.

  • Post-Handling:

    • Decontaminate the work area by wiping it down with an appropriate solvent, followed by soap and water.

    • Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) as hazardous chemical waste.

    • Remove PPE in the correct order to avoid self-contamination (e.g., remove gloves last).

    • Wash hands thoroughly with soap and water immediately after the procedure.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables like gloves, weighing paper, and pipette tips, in a designated, leak-proof, and clearly labeled solid hazardous waste container.

    • The container should be marked as "Hazardous Chemical Waste" and list "this compound" as a component.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid hazardous waste container.

    • Do not mix this waste stream with other incompatible chemicals. The container should be clearly labeled with its contents.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent in which this compound is soluble (e.g., DMSO, though sparingly).

    • Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated labware.

  • Waste Storage and Pickup:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general lab traffic.

    • Follow your institution's Environmental Health and Safety (EHS) procedures for requesting hazardous waste pickup.

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound.

Materials:

  • 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride

  • Diacetyl

  • Sodium acetate (NaOAc)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (7 N)

  • Diluted acetic acid

  • Activated charcoal

Procedure:

  • In a 2 L round-bottom flask, dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water.

  • Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form.

  • After 10 minutes, slowly add a solution of 27 g of sodium acetate dissolved in 100 ml of water.

  • After 30 minutes, place the flask in a heating mantle and fit it with a reflux condenser.

  • Reflux the solution for 1 hour.

  • Remove the heating mantle and allow the solution to cool overnight.

  • Filter the precipitated raw this compound and rinse the filter cake with 150 ml of water.

  • Dry the product in a vacuum desiccator over NaOH. This should yield approximately 16.0 g of raw product.

Recrystallization:

  • Dissolve 10 g of the raw this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH. The pH of the solution must be above 12.2.

  • Add 10 g of activated charcoal and stir the mixture for 30 minutes.

  • Filter the mixture through a very fine filter. Do not rinse the filter.

  • Slowly add diluted acetic acid to the filtrate while stirring vigorously until a pH of 6.0 is reached.

  • To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.

  • Filter the precipitated this compound, rinse the filter cake with 700 ml of water, and dry it in a vacuum desiccator over NaOH. This should yield approximately 7.1 g of purified this compound.

Visual Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don PPE prep_setup Set up Fume Hood prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh handle_dissolve Dissolve Compound handle_weigh->handle_dissolve cleanup_decon Decontaminate Area handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disp_store Store Waste cleanup_waste->disp_store cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_pickup Request Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.